4-Methylhexanenitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
69248-32-4 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
4-methylhexanenitrile |
InChI |
InChI=1S/C7H13N/c1-3-7(2)5-4-6-8/h7H,3-5H2,1-2H3 |
InChI Key |
UWADIKOEYXBKPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC#N |
Origin of Product |
United States |
Foundational & Exploratory
4-Methylhexanenitrile chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylhexanenitrile, a saturated aliphatic nitrile, presents a subject of interest within organic synthesis and chemical research. Its molecular structure, characterized by a seven-carbon chain with a methyl group at the fourth position and a terminal nitrile functional group, offers potential as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on experimental methodologies and data for the scientific community.
Chemical Structure and Identification
The fundamental identity of this compound is established by its structural and molecular identifiers.
Chemical Structure:
Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| Chemical Formula | C₇H₁₃N[2] |
| CAS Registry Number | 69248-32-4[1][2] |
| Canonical SMILES | CCC(C)CCC#N[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 111.18 g/mol | PubChem[1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
| Flash Point | Not available | - |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a general and robust method for the preparation of alkyl nitriles involves the nucleophilic substitution of a haloalkane with a cyanide salt.
General Synthesis Pathway:
A plausible synthetic route to this compound is the reaction of a 4-methylhexyl halide (e.g., 1-bromo-4-methylhexane) with sodium or potassium cyanide.
Figure 1: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Materials:
-
1-bromo-4-methylhexane
-
Sodium cyanide (NaCN)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide in anhydrous ethanol.
-
Add 1-bromo-4-methylhexane to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent and concentrate the solvent.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for the identification and purity assessment of volatile compounds like this compound.
General GC-MS Protocol for Alkyl Nitriles:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms) is generally suitable for separating aliphatic compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the analyte from any impurities or solvent.
-
Mass Spectrometer: Electron ionization (EI) is a common ionization method. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for structural elucidation.
Figure 2: General experimental workflow for GC-MS analysis.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound.
Safety and Handling
Potential Hazards:
-
Flammable: Assumed to be a flammable liquid and vapor.
-
Toxicity: Nitriles can be toxic if swallowed, in contact with skin, or if inhaled. The toxicity of some aliphatic nitriles is associated with the metabolic release of cyanide.
Recommended Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Keep container tightly closed.
-
Use in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing vapors or mist.
-
Wash skin thoroughly after handling.
In case of exposure, seek immediate medical attention. For detailed safety information, it is crucial to consult a specific Safety Data Sheet from a supplier if the compound is acquired commercially.
Conclusion
This compound is a chemical compound with established structural identifiers but limited publicly available data on its physicochemical properties, specific synthesis and analytical protocols, and biological activity. The information provided in this guide, based on general chemical principles and data for related compounds, serves as a foundational resource for researchers. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in chemical synthesis and other scientific disciplines.
References
An In-depth Technical Guide to the Synthesis of 4-Methylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for the preparation of 4-methylhexanenitrile. While specific experimental data for this compound is not extensively available in the public domain, this document outlines robust and well-established methodologies in organic chemistry that can be effectively applied for its synthesis. The information presented herein is intended to provide a strong theoretical and practical foundation for researchers to develop a successful synthesis protocol.
Introduction
This compound is a saturated aliphatic nitrile with the chemical formula C₇H₁₃N. Its structure consists of a six-carbon chain with a methyl group at the fourth position and a terminal nitrile functional group. Nitriles are versatile intermediates in organic synthesis, readily convertible to other functional groups such as primary amines, carboxylic acids, and ketones. This makes this compound a potentially valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. This guide will focus on two principal and reliable methods for its synthesis: the nucleophilic substitution of an alkyl halide and the dehydration of a primary amide.
Synthetic Pathways
Two primary pathways are proposed for the synthesis of this compound, starting from readily accessible precursors.
Pathway 1: Nucleophilic Substitution via Kolbe Nitrile Synthesis
The Kolbe nitrile synthesis is a classic and effective method for the preparation of nitriles.[1][2] It involves the reaction of an alkyl halide with a metal cyanide, typically sodium or potassium cyanide, in a polar aprotic solvent.[3][4] For the synthesis of this compound, a suitable starting material is 1-bromo-3-methylpentane (B1293714). The reaction proceeds via an Sₙ2 mechanism, where the cyanide ion acts as a nucleophile and displaces the bromide ion.[4]
A potential side reaction in the Kolbe synthesis is the formation of an isonitrile (R-NC) due to the ambident nature of the cyanide nucleophile.[3][4] The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and alkali metal cyanides (e.g., NaCN, KCN) favors the formation of the desired nitrile product.[3][4]
Caption: Workflow for the synthesis of this compound via the Kolbe nitrile synthesis.
Pathway 2: Dehydration of a Primary Amide
Another reliable method for synthesizing nitriles is the dehydration of primary amides.[1][5] This pathway involves the conversion of 4-methylhexanoic acid to its corresponding primary amide, 4-methylhexanamide, followed by dehydration using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃).[1][5]
Caption: Two-step synthesis of this compound from 4-methylhexanoic acid via amide dehydration.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound based on the aforementioned pathways. These protocols are derived from general procedures for nitrile synthesis and should be adapted and optimized based on laboratory conditions and analytical monitoring.
Protocol 1: Synthesis of this compound from 1-Bromo-3-methylpentane
Materials:
-
1-Bromo-3-methylpentane
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.2 equivalents) and anhydrous dimethyl sulfoxide.
-
Stir the mixture to dissolve the sodium cyanide.
-
Add 1-bromo-3-methylpentane (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 120-140 °C and maintain it under reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis of this compound from 4-Methylhexanoic Acid
Step A: Synthesis of 4-Methylhexanamide
-
In a round-bottom flask, place 4-methylhexanoic acid (1.0 equivalent) and add thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat at reflux for 2 hours.
-
Remove the excess thionyl chloride by distillation.
-
Dissolve the crude 4-methylhexanoyl chloride in an anhydrous solvent (e.g., diethyl ether) and add it dropwise to a cooled, concentrated aqueous solution of ammonia (B1221849) (excess).
-
Stir the mixture vigorously for 1 hour.
-
Collect the precipitated 4-methylhexanamide by vacuum filtration, wash with cold water, and dry.
Step B: Dehydration of 4-Methylhexanamide to this compound
-
In a dry round-bottom flask, mix 4-methylhexanamide (1.0 equivalent) with phosphorus pentoxide (P₂O₅) (1.5 equivalents).
-
Heat the mixture gently under vacuum. The product, this compound, will distill as it is formed.
-
Collect the distillate and redistill under reduced pressure to obtain the pure product.
Data Presentation
The following tables summarize the key reactants, reagents, and expected products for the proposed synthetic pathways. Yields are hypothetical and based on typical outcomes for these types of reactions.
Table 1: Summary of Reactants and Expected Product for Pathway 1 (Kolbe Synthesis)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |
| 1-Bromo-3-methylpentane | C₆H₁₃Br | 165.07 | Starting Material | 1.0 |
| Sodium Cyanide | NaCN | 49.01 | Reagent | 1.2 |
| This compound | C₇H₁₃N | 111.18 | Product | (Hypothetical Yield: 70-80%) |
Table 2: Summary of Reactants and Expected Product for Pathway 2 (Amide Dehydration)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |
| 4-Methylhexanoic Acid | C₇H₁₄O₂ | 130.18 | Starting Material | 1.0 |
| 4-Methylhexanamide | C₇H₁₅NO | 129.20 | Intermediate | - |
| Phosphorus Pentoxide | P₂O₅ | 141.94 | Dehydrating Agent | 1.5 |
| This compound | C₇H₁₃N | 111.18 | Product | (Hypothetical Yield: 80-90%) |
Signaling Pathways
Currently, there is no specific information available in the scientific literature linking this compound to any particular signaling pathways or biological activities. As a relatively simple aliphatic nitrile, its primary utility is likely as a synthetic intermediate rather than a bioactive molecule. Further research would be required to investigate any potential biological effects.
Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions. The synthesis of nitriles involves the use of highly toxic cyanide salts, and all necessary safety measures must be strictly adhered to.
References
- 1. This compound | C7H13N | CID 21560064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-methylpentanenitrile | C6H10BrN | CID 65238280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-4-methylhexanenitrile | C7H13NO | CID 20400694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-METHYLHEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Methylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methylhexanenitrile, including its chemical identifiers, physicochemical properties, and general procedural workflows relevant to its synthesis and safety assessment. This document is intended to serve as a foundational resource for professionals in research and development.
Chemical Identification
The compound is identified by the following systematic name and registration number.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 69248-32-4 | [1][2] |
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃N | [1][2] |
| Molecular Weight | 111.18 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.33628 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 3 | [3] |
Experimental Protocols
3.1. Generalized Synthesis Workflow
The synthesis of nitriles often involves the reaction of a suitable precursor with a cyanide-containing reagent. The diagram below illustrates a generalized workflow for the preparation of a nitrile compound, which can be adapted for this compound.
3.2. Safety and Handling
Proper safety precautions are essential when handling chemical compounds. The following protocol outlines general safety and handling procedures.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[4][5]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[4][5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5]
Toxicological Assessment Workflow
As there is no specific information on signaling pathways involving this compound, a logical workflow for the general toxicological assessment of a chemical compound is provided below. This is a critical process in drug development and chemical safety.
References
Spectroscopic Profile of 4-Methylhexanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylhexanenitrile (C₇H₁₃N). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a theoretical analysis of its Mass Spectrometry (MS) fragmentation. Detailed, standardized experimental protocols for obtaining these spectra are also provided to facilitate laboratory analysis.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₃N
-
Molecular Weight: 111.18 g/mol
-
CAS Number: 69248-32-4
-
Structure:
Predicted Spectroscopic Data
The following data has been predicted using computational models and established spectroscopic principles. These values serve as a reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.35 | Triplet | 2H | H₂-C2 |
| ~1.65 | Multiplet | 2H | H₂-C3 |
| ~1.50 | Multiplet | 1H | H-C4 |
| ~1.40 | Multiplet | 2H | H₂-C5 |
| ~0.95 | Triplet | 3H | H₃-C6 |
| ~0.90 | Doublet | 3H | H₃-C4(CH₃) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~119.5 | C1 (C≡N) |
| ~35.0 | C3 |
| ~32.5 | C4 |
| ~29.0 | C5 |
| ~19.5 | C4(CH₃) |
| ~17.0 | C2 |
| ~14.0 | C6 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2245 | Medium | C≡N stretch | Nitrile |
| 2960-2870 | Strong | C-H stretch | Alkane |
| 1465 | Medium | C-H bend | Alkane |
| 1380 | Medium | C-H bend | Alkane |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 111. Key fragmentation pathways would involve the loss of alkyl groups.
Table 4: Predicted Key Mass Fragments (Electron Ionization)
| m/z | Proposed Fragment | Notes |
| 111 | [C₇H₁₃N]⁺ | Molecular Ion (M⁺) |
| 96 | [M - CH₃]⁺ | Loss of a methyl radical |
| 82 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 68 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 54 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 41 | [C₃H₅]⁺ or [CH₂CN]⁺ | Common fragment in alkyl nitriles |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for liquid samples like this compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation: For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.[1][2][3][4]
-
Filtration: To remove any particulate matter that could affect spectral resolution, filter the solution through a pipette plugged with a small amount of cotton or glass wool directly into the clean NMR tube.[1][2]
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Referencing: Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition Parameters: For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a proton-decoupled experiment should be run to simplify the spectrum to single lines for each unique carbon.
IR Spectrum Acquisition (Neat Liquid)
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained from a neat sample. Place one to two drops of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).[5][6][7]
-
Film Formation: Place a second salt plate on top of the first to create a thin liquid film between the plates.[5][7]
-
Data Acquisition: Place the sandwiched salt plates into the sample holder of an FTIR spectrometer.
-
Background Collection: Run a background spectrum of the empty instrument to subtract atmospheric (e.g., CO₂, H₂O) and instrument-related absorbances.
-
Sample Spectrum: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Mass Spectrum Acquisition (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized before entering the ion source.[8]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9][10][11] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[12]
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the predicted fragmentation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. sites.bu.edu [sites.bu.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. homework.study.com [homework.study.com]
- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Physical properties of 4-Methylhexanenitrile (boiling point, density)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Physical Properties of 4-Methylhexanenitrile, Focusing on Boiling Point and Density.
Quantitative Data Summary
While experimentally determined data for this compound is not currently available, the following table provides its basic molecular properties and serves as a template for recording experimental findings.
| Property | Value | Units |
| Molecular Formula | C₇H₁₃N | - |
| Molecular Weight | 111.18 | g/mol |
| Boiling Point | Data not available | °C |
| Density | Data not available | g/cm³ |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the boiling point and density of liquid compounds such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] For precise determination, especially with limited sample quantities, the micro-boiling point method is recommended.
Micro-Boiling Point Determination Protocol:
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Add a small amount (a few drops) of this compound to the small test tube.
-
Place the capillary tube, with its open end downwards, into the test tube containing the liquid.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Immerse the assembly in a heating bath.
-
Heat the bath gently and observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[2]
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[2] Record this temperature.
-
For accuracy, it is advisable to repeat the determination.
Determination of Density
Density is the mass of a substance per unit volume. The following protocol outlines the determination of the density of a liquid using a pycnometer (density bottle) for high accuracy.
Density Determination Protocol using a Pycnometer:
Apparatus:
-
Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance (accurate to ±0.001 g)
-
Thermometer
-
Distilled water
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer with its stopper on an analytical balance and record the mass (m₁).
-
Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper; excess water will be forced out through the capillary.
-
Carefully wipe dry the outside of the pycnometer and weigh it. Record the mass (m₂).
-
Record the temperature of the water.
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present, and insert the stopper.
-
Wipe the outside of the pycnometer dry and weigh it. Record the mass (m₃).
-
The density of the liquid can be calculated using the following formula:
-
Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] x Density of water at the recorded temperature.
-
Logical Relationships and Visualization
The physical properties of a chemical compound are intrinsically linked to its molecular structure. The following diagram illustrates this fundamental relationship.
Caption: Relationship between molecular structure and physical properties.
References
Solubility Profile of 4-methylhexanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-methylhexanenitrile. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from structurally similar molecules and established principles of chemical solubility to provide a robust qualitative assessment. Furthermore, it outlines a detailed experimental protocol for the precise quantitative determination of its solubility in various solvents, empowering researchers to generate specific data for their unique applications.
Core Concepts in Solubility
The solubility of a substance is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderately polar nitrile (-C≡N) group and a nonpolar hydrocarbon backbone. This dual character dictates its solubility profile. The nitrile group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, promoting solubility in polar solvents. Conversely, the alkyl chain contributes to van der Waals forces, favoring solubility in nonpolar solvents.
As the length of the hydrocarbon chain in nitriles increases, the nonpolar character becomes more dominant, generally leading to decreased solubility in polar solvents like water.[1] For instance, ethanenitrile (acetonitrile) is miscible with water, while the solubility of butanenitrile is significantly lower.[1]
Qualitative Solubility of this compound
Based on the solubility of the structurally analogous compound, hexanenitrile (B147006), a qualitative solubility profile for this compound can be inferred.[2][3] The methyl group at the 4-position is not expected to drastically alter the overall solubility behavior compared to its linear isomer.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | Soluble | The nonpolar alkyl chain of this compound interacts favorably with nonpolar solvents through London dispersion forces.[3] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | The polarity of these solvents is sufficient to interact with the nitrile group, while their organic nature allows for miscibility with the alkyl portion. |
| Polar Protic | Ethanol, Methanol | Soluble | These solvents can act as hydrogen bond donors to the nitrogen atom of the nitrile group and have alkyl chains that interact with the solute's hydrocarbon backbone.[2] |
| Water | Water | Sparingly Soluble | The hydrophobic nature of the C7 hydrocarbon chain limits solubility in water, despite the potential for hydrogen bonding with the nitrile group.[1][2] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following outlines a common and reliable method for determining the solubility of a liquid solute, like this compound, in various solvents.
Objective:
To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer or temperature probe
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
-
Syringe filters (chemically compatible)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of a distinct second phase (undissolved nitrile) is essential to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature.[4] A preliminary time-course study is recommended to determine the time to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow the two phases to separate.
-
If separation is slow, the mixture can be centrifuged at the controlled temperature.[5]
-
-
Sample Collection and Preparation:
-
Carefully extract an aliquot of the solvent phase (the supernatant) using a pipette or syringe. It is critical to avoid disturbing the undissolved this compound phase.
-
To ensure no undissolved microdroplets are transferred, filter the collected aliquot through a chemically resistant syringe filter into a pre-weighed volumetric flask.
-
Record the mass of the collected sample.
-
Dilute the sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical technique.
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the collected aliquot from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the mass of this compound in the original undiluted aliquot.
-
Express the solubility in desired units, such as grams per 100 mL of solvent or moles per liter.
-
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide on the Reactivity and Stability of 4-Methylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Methylhexanenitrile. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its expected behavior based on the well-established chemistry of aliphatic nitriles. This guide covers key reactions including hydrolysis, reduction, and reactions with organometallic reagents, providing general experimental protocols for these transformations. Furthermore, it discusses the anticipated thermal and chemical stability of this compound and outlines methods for its analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may be working with or considering the use of this compound.
Introduction
This compound is an aliphatic nitrile with the chemical formula C₇H₁₃N.[1] Its structure consists of a seven-carbon chain with a methyl group at the fourth position and a terminal nitrile functional group. The presence of the cyano (-C≡N) group is the primary determinant of its chemical reactivity, making it a versatile intermediate in organic synthesis. This guide will explore the principal chemical reactions and stability profile of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃N | [1] |
| Molecular Weight | 111.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 69248-32-4 | [1] |
| SMILES | CCC(C)CCC#N | [1] |
| InChIKey | UWADIKOEYXBKPD-UHFFFAOYSA-N | [1] |
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic character of the carbon atom in the nitrile group. This allows for nucleophilic attack, leading to a variety of important chemical transformations.
Hydrolysis
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[2][3] This reaction proceeds through an amide intermediate.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, this compound is expected to hydrolyze to 4-methylhexanoic acid and an ammonium (B1175870) salt.[2][3]
-
Base-Catalyzed Hydrolysis: Treatment with a strong base (e.g., NaOH, KOH) followed by acidification will also yield 4-methylhexanoic acid. The initial product is the carboxylate salt.[2][4]
Caption: General pathway for the hydrolysis of this compound.
-
In a round-bottom flask equipped with a reflux condenser, combine the aliphatic nitrile (1.0 eq) with a 6 M aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by distillation or recrystallization.
Reduction
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[5][6]
Caption: Reduction of this compound to a primary amine.
-
To a stirred suspension of lithium aluminum hydride (1.5 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF) at 0 °C under an inert atmosphere, add a solution of the aliphatic nitrile (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting solid and wash it thoroughly with an organic solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude primary amine.
-
Purify the product by distillation.
Reaction with Grignard Reagents
Aliphatic nitriles react with Grignard reagents to form ketones after acidic workup.[7][8][9] The reaction proceeds through an imine intermediate. The reaction of this compound with a Grignard reagent (R-MgX) would yield a ketone with the R group attached to the former nitrile carbon.
Caption: Reaction of this compound with a Grignard reagent.
-
To a solution of the Grignard reagent (1.1 eq) in an anhydrous ether solvent under an inert atmosphere, add a solution of the aliphatic nitrile (1.0 eq) in the same solvent dropwise at a temperature that maintains gentle reflux.
-
After the addition, continue to heat the reaction mixture at reflux for several hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to 0 °C and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography or distillation.
Stability
Thermal Stability
Aliphatic nitriles are generally considered to be thermally stable compounds. Significant decomposition of organic compounds typically occurs at elevated temperatures.[10] For aliphatic nitriles, thermal decomposition can lead to the formation of various products, including smaller hydrocarbons and nitrogen-containing compounds, through complex radical mechanisms. The specific decomposition temperature and products for this compound would need to be determined experimentally, for instance, by using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).[11]
-
Thermogravimetric Analysis (TGA): A small sample of the compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The temperature at which significant mass loss occurs indicates the onset of decomposition.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. Exothermic or endothermic events, such as decomposition, can be detected.
-
Isoteniscope Method: This method determines the vapor pressure of a substance as a function of temperature and can be used to identify the temperature at which thermal decomposition begins, indicated by an irreversible increase in pressure.[10]
Chemical Stability
This compound is expected to be stable under neutral conditions and at ambient temperature. However, it is susceptible to degradation in the presence of strong acids and bases, as discussed in the hydrolysis section. It is also incompatible with strong oxidizing and reducing agents.
Synthesis
A common method for the synthesis of aliphatic nitriles like this compound is the nucleophilic substitution of an alkyl halide with a cyanide salt (Kolbe nitrile synthesis).[12] In this case, 1-bromo-3-methylpentane (B1293714) or a similar haloalkane could be reacted with sodium or potassium cyanide.
Caption: A potential synthetic route to this compound.
-
In a round-bottom flask, dissolve the alkyl halide (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[12][13]
-
Add sodium cyanide (1.1 eq) to the solution.
-
Heat the reaction mixture with stirring for several hours.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude nitrile by distillation.
Analytical Methods
The characterization and analysis of this compound and its reaction products can be performed using standard analytical techniques.
Table 2: Analytical Methods for this compound
| Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, including the starting material, products, and potential impurities or degradation products.[14][15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the compound and its derivatives (¹H and ¹³C NMR). |
| Infrared (IR) Spectroscopy | Identification of the characteristic nitrile stretch (around 2250 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile compounds. |
Conclusion
This compound is a versatile chemical intermediate whose reactivity is primarily governed by its nitrile functional group. It can be converted into valuable carboxylic acids, primary amines, and ketones through well-established synthetic methodologies. The compound is expected to be thermally stable under normal conditions but will undergo hydrolysis in the presence of strong acids or bases. The general experimental protocols and analytical methods described in this guide provide a solid foundation for researchers and professionals working with this and similar aliphatic nitriles. It is important to reiterate that the provided protocols are general and would likely require optimization for the specific physical and chemical properties of this compound.
References
- 1. This compound | C7H13N | CID 21560064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. dekra.com [dekra.com]
- 12. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 4-Methylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling and use of 4-Methylhexanenitrile. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring a safe laboratory environment. Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally similar nitrile compounds to provide a thorough assessment of potential risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are related to skin and eye irritation.
GHS Classification:
Based on available data, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H320: Causes eye irritation. [1]
The corresponding GHS pictogram is the exclamation mark (GHS07).[1]
It is important to note that other nitrile compounds with similar structures are often classified as flammable and harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] Therefore, it is prudent to handle this compound with the assumption that it may possess these additional hazards until more specific data becomes available.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage. While experimental data for this compound is limited, computed properties are available.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | [5] |
| Molecular Weight | 111.18 g/mol | [5] |
| CAS Number | 69248-32-4 | [5] |
Note: This table will be updated as more experimentally verified data becomes available.
For comparison, Hexanenitrile, a structurally similar compound, is a flammable liquid with a flash point of 43°C and a boiling point of 160°C.[2] It is advisable to treat this compound as a potentially flammable liquid.
Experimental Protocols
-
Acute Oral, Dermal, and Inhalation Toxicity: OECD Guidelines 420, 423, or 425 (Oral); 402 (Dermal); 403 (Inhalation).
-
Skin Irritation/Corrosion: OECD Guideline 404.
-
Eye Irritation/Corrosion: OECD Guideline 405.
-
Flammability (Flash Point): OECD Guideline 102.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Use explosion-proof electrical and ventilation equipment.[2][3]
-
Ensure safety showers and eyewash stations are readily accessible.[2]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[2]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[2] Change gloves immediately if they become contaminated.
-
Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[2][3]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Use only non-sparking tools.[3]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials such as oxidizing agents.[2]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures:
-
Evacuate the area and eliminate all ignition sources.[3]
-
Wear appropriate personal protective equipment.
-
Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with soap and water.
Fire-Fighting Measures:
-
Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[2]
-
Do not use a solid stream of water as it may scatter and spread the fire.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
This guide is intended as a starting point for the safe handling of this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety guidelines. A thorough understanding of the potential hazards and the implementation of robust safety protocols are paramount for the protection of all laboratory personnel.
References
- 1. chemscene.com [chemscene.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | C7H13N | CID 21560064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. en.hesperian.org [en.hesperian.org]
A Comprehensive Review of 4-Methylhexanenitrile and Its Analogs: Synthesis, Biological Activity, and Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrile-containing compounds represent a significant class of molecules with diverse applications in medicinal chemistry, materials science, and organic synthesis. Among these, aliphatic nitriles, characterized by a cyano group attached to a saturated carbon chain, have garnered interest due to their presence in natural products and their potential as bioactive agents. This technical guide provides a comprehensive literature review of 4-methylhexanenitrile and its analogs, focusing on their synthesis, chemical properties, and biological activities. We present a detailed examination of experimental protocols, quantitative biological data, and the underlying mechanisms of action to serve as a valuable resource for researchers in the field.
Chemical Properties and Synthesis
This compound is a branched-chain aliphatic nitrile. Its analogs can be systematically derived by modifying the carbon skeleton, introducing unsaturation, or adding functional groups.
Synthesis of this compound and Its Analogs
The most common and direct method for the synthesis of this compound and its simple alkyl analogs is through the nucleophilic substitution (SN2) reaction of a corresponding alkyl halide with a cyanide salt, such as sodium or potassium cyanide.[1][2] This reaction is typically carried out in a polar aprotic solvent to facilitate the displacement of the halide by the cyanide nucleophile.
Experimental Protocol: Synthesis of this compound via SN2 Reaction
-
Reactants: 1-bromo-3-methylpentane (B1293714), Sodium Cyanide (NaCN)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or a similar polar aprotic solvent.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in the chosen solvent.
-
Slowly add 1-bromo-3-methylpentane to the stirred solution.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMSO) and maintain for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
-
Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy to confirm its structure and purity.
This general protocol can be adapted for the synthesis of various analogs by starting with the appropriately substituted alkyl halide.
Biological Activity and Mechanism of Action
Aliphatic nitriles exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The primary mechanism of toxicity for many saturated aliphatic nitriles is the metabolic release of the cyanide ion (CN⁻), a potent inhibitor of cellular respiration.[3][4][5]
Cytotoxicity and Signaling Pathways
The cytotoxicity of aliphatic nitriles is often linked to their metabolism by the cytochrome P450 enzyme system, primarily in the liver.[3][6] This metabolic process can lead to the liberation of cyanide, which subsequently inhibits cytochrome c oxidase in the mitochondrial electron transport chain.[4] This inhibition disrupts ATP production, leading to cellular hypoxia and, ultimately, cell death.[3][6]
dot
References
- 1. Solved What is the major product formed upon treatment of | Chegg.com [chegg.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 4-Methylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a fundamental property in medicinal chemistry and drug development, with enantiomers of a chiral drug often exhibiting significantly different pharmacological and toxicological profiles. The nitrile functional group is a versatile moiety found in numerous pharmaceuticals, valued for its ability to act as a key binding element, a stable isostere for other functional groups, and a reactive handle for synthetic transformations. This technical guide provides a comprehensive overview of the stereoisomers of 4-methylhexanenitrile, a chiral aliphatic nitrile. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines plausible synthetic strategies, analytical methodologies for chiral separation, and discusses potential properties based on established principles of stereochemistry and the known bioactivity of related chiral nitriles.
Physicochemical Properties of this compound Stereoisomers
| Property | Racemic this compound | (R)-4-Methylhexanenitrile (Expected) | (S)-4-Methylhexanenitrile (Expected) |
| Molecular Formula | C₇H₁₃N | C₇H₁₃N | C₇H₁₃N |
| Molecular Weight | 111.18 g/mol | 111.18 g/mol | 111.18 g/mol |
| IUPAC Name | This compound | (4R)-4-Methylhexanenitrile | (4S)-4-Methylhexanenitrile |
| CAS Number | 69248-32-4 | Not available | Not available |
| Boiling Point | Not available | Identical to the (S)-enantiomer | Identical to the (R)-enantiomer |
| Density | Not available | Identical to the (S)-enantiomer | Identical to the (R)-enantiomer |
| Solubility | Not available | Identical to the (S)-enantiomer | Identical to the (R)-enantiomer |
| Optical Rotation ([α]D) | 0° (racemic mixture) | Equal in magnitude, opposite in sign to the (S)-enantiomer | Equal in magnitude, opposite in sign to the (R)-enantiomer |
Synthesis of (R)- and (S)-4-Methylhexanenitrile
The enantioselective synthesis of this compound can be approached through several strategies. A highly effective method involves the preparation of the corresponding chiral carboxylic acid, (R)- or (S)-4-methylhexanoic acid, followed by conversion to the nitrile.
Synthesis of Chiral 4-Methylhexanoic Acid
A well-established method for the synthesis of chiral α-substituted carboxylic acids is the use of chiral auxiliaries. The Evans asymmetric alkylation, employing an oxazolidinone auxiliary, provides a reliable route to enantiomerically pure 4-methylhexanoic acid.
Experimental Protocol: Asymmetric Synthesis of (S)-4-Methylhexanoic Acid via Evans Alkylation
-
Acylation of Chiral Auxiliary: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is acylated with butanoyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst (e.g., LiCl) in an aprotic solvent (e.g., THF) to form the N-butanoyl oxazolidinone.
-
Enolate Formation: The N-butanoyl oxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), at low temperature (-78 °C) in THF to generate the corresponding sodium enolate.
-
Asymmetric Alkylation: The enolate is then reacted with methyl iodide. The bulky phenyl group on the oxazolidinone directs the incoming methyl group to the opposite face of the enolate, leading to a highly diastereoselective alkylation.
-
Hydrolysis and Auxiliary Removal: The resulting N-alkylated oxazolidinone is hydrolyzed using aqueous lithium hydroxide (B78521) (LiOH) to yield (S)-4-methylhexanoic acid and recover the chiral auxiliary.
A similar procedure using the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary would yield (R)-4-methylhexanoic acid.
Conversion of Chiral Carboxylic Acid to Nitrile
The conversion of a carboxylic acid to a nitrile can be achieved through a two-step process involving the formation of a primary amide followed by dehydration.
Experimental Protocol: Conversion of (S)-4-Methylhexanoic Acid to (S)-4-Methylhexanenitrile
-
Amide Formation: (S)-4-methylhexanoic acid is converted to its acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with aqueous ammonia (B1221849) to form (S)-4-methylhexanamide.
-
Dehydration: The primary amide is dehydrated using a dehydrating agent such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent to yield (S)-4-methylhexanenitrile. The reaction is typically carried out in an inert solvent under reflux. Purification is achieved by distillation or column chromatography.
Chiral Separation and Analysis
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the separation and analysis of enantiomers.
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
-
Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is a good starting point for the separation of aliphatic nitriles.
-
Mobile Phase: A normal-phase mobile system, typically a mixture of hexane (B92381) and isopropanol, is employed. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers. A typical starting condition would be 90:10 (v/v) hexane:isopropanol. For basic compounds, a small amount of an amine additive (e.g., 0.1% diethylamine) may be added to the mobile phase to improve peak shape.
-
Detection: A UV detector is commonly used. Since aliphatic nitriles lack a strong chromophore, detection might be challenging at standard wavelengths (e.g., 254 nm). Detection at a lower wavelength (e.g., 210-220 nm) may be necessary, which requires the use of high-purity solvents.
-
Analysis: The retention times of the two enantiomers will differ on the chiral column. The enantiomeric excess (% ee) of a sample can be determined by integrating the peak areas of the two enantiomers.
Biological Activity and Significance
While no specific biological activity has been reported for the stereoisomers of this compound, the principles of stereochemistry in drug action are well-established. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, can lead to significant differences in their pharmacological effects.
One enantiomer may exhibit the desired therapeutic activity (eutomer), while the other may be inactive, less active, or even responsible for undesirable side effects (distomer). The nitrile group itself is a key pharmacophore in many approved drugs. It can participate in hydrogen bonding, act as a bioisostere of a carbonyl or hydroxyl group, and contribute to improved metabolic stability and pharmacokinetic properties.
Given the importance of chirality, it is plausible that the (R)- and (S)-enantiomers of this compound would exhibit different biological activities if they were to interact with a chiral biological target.
Conclusion
The stereoisomers of this compound represent an area with limited specific research. However, by applying established methodologies in asymmetric synthesis and chiral analysis, the preparation and characterization of the individual (R)- and (S)-enantiomers are readily achievable. This technical guide provides a framework for researchers in drug development to approach the synthesis and analysis of these and other chiral aliphatic nitriles. The profound impact of stereochemistry on biological activity underscores the importance of studying the individual enantiomers of any chiral molecule with therapeutic potential. Further investigation into the specific properties and biological effects of the stereoisomers of this compound is warranted to fully understand their potential applications.
Methodological & Application
Application Notes and Protocols for the Quantification of 4-Methylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the quantitative determination of 4-Methylhexanenitrile. The protocols detailed below are grounded in established techniques for the analysis of related alkyl and branched-chain nitriles, offering a robust starting point for method development and validation.
Introduction
This compound is a branched-chain aliphatic nitrile. The quantification of such compounds is crucial in various fields, including environmental analysis, industrial quality control, and potentially in drug development as metabolites or synthetic intermediates.[1] The nitrile functional group can be a key component for molecular recognition in biological systems and its metabolic fate is of significant interest.[1] Accurate and precise analytical methods are therefore essential for understanding its behavior and impact.
The primary analytical technique for the quantification of volatile and semi-volatile nitriles is Gas Chromatography (GC) coupled with a selective detector, most commonly a Mass Spectrometer (MS). This combination offers high sensitivity and specificity, allowing for reliable identification and quantification even in complex matrices.
Analytical Methodologies
The recommended approach for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique provides excellent separation of analytes and definitive identification based on mass spectra. For samples where this compound is present at trace levels, a pre-concentration step is often necessary.
Key Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detection and structural identification.
-
Headspace GC-MS (HS-GC-MS): For the analysis of volatile compounds like this compound in solid or liquid samples, headspace analysis is a clean and efficient sample introduction technique that minimizes matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): A fundamental sample preparation technique used to extract the analyte of interest from an aqueous matrix into an immiscible organic solvent.[3]
-
Solid-Phase Extraction (SPE): A more modern and efficient sample cleanup and concentration technique that uses a solid sorbent to isolate the analyte from the sample matrix.[4]
Quantitative Data Summary
The following table summarizes the expected quantitative performance for the analysis of this compound using GC-MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL |
| Linearity (R²) | > 0.995 |
| Recovery | 85 - 115% |
| Precision (RSD) | < 10% |
Experimental Protocols
This protocol is suitable for the quantification of this compound in aqueous matrices such as process water or biological fluids.
4.1.1. Sample Preparation
-
Pipette 5 mL of the aqueous sample into a 20 mL headspace vial.
-
Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar nitrile not present in the sample).
-
Add a salting-out agent (e.g., 1 g of NaCl) to increase the volatility of the analyte.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Vortex the vial for 30 seconds.
4.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound would need to be determined from its mass spectrum (a common fragment for similar nitriles is m/z 69).[5]
4.1.3. Quantification
Construct a calibration curve using standards of this compound prepared in the same matrix as the samples. The concentration of the analyte in the samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
This protocol is designed for the extraction and quantification of this compound from more complex matrices like plasma or serum.
4.2.1. Sample Preparation
-
To 1 mL of plasma/serum in a glass centrifuge tube, add the internal standard.
-
Add 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE) or hexane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
4.2.2. GC-MS Analysis
The GC-MS conditions would be similar to those described in Protocol 1. A splitless injection is recommended for trace-level analysis.
Diagrams
Caption: General workflow for the quantification of this compound.
Caption: Logic for selecting the appropriate analytical method.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sample Preparation Techniques | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: Analysis of 4-Methylhexanenitrile by Gas Chromatography-Mass Spectrometry (GC-MS)
An in-depth guide to the analysis of 4-methylhexanenitrile utilizing gas chromatography (GC) is detailed below, offering comprehensive application notes and protocols tailored for researchers, scientists, and professionals in the field of drug development. This document provides a foundational methodology, which may require further optimization for specific matrices.
Introduction
This compound is a nitrile compound of interest in various chemical and pharmaceutical research areas. Its volatility makes it an ideal candidate for analysis by Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) for definitive identification and quantification. This application note outlines a general procedure for the analysis of this compound in a liquid matrix. The methodology is based on common practices for the analysis of similar volatile organic compounds.
Principle of the Method
This method employs GC-MS for the separation, identification, and quantification of this compound. Samples are prepared using liquid-liquid extraction to isolate the analyte from the sample matrix. The extract is then injected into the GC system, where this compound is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The eluted compound is then detected by a mass spectrometer, which provides mass spectral data for qualitative identification and signal intensity for quantitative measurement.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for liquid samples, such as reaction mixtures or biological fluids.
Materials:
-
Sample containing this compound
-
Internal standard solution (e.g., heptanenitrile (B1581596) in methanol)
-
Organic extraction solvent (e.g., dichloromethane (B109758) or hexane, GC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glass vials with PTFE-lined caps
-
Pipettes and other standard laboratory glassware
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Measurement: In a 10 mL glass vial, add 2 mL of the liquid sample.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. The concentration of the internal standard should be close to the expected concentration of the analyte.
-
Extraction: Add 2 mL of the organic extraction solvent and 0.5 g of NaCl to the vial. The salt helps to reduce the solubility of the analyte in the aqueous phase.
-
Mixing: Vigorously vortex the mixture for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to achieve a clear separation between the organic and aqueous layers.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate. This step removes any residual water from the extract.
-
Final Sample: Transfer the dried organic extract to a GC-MS autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of a volatile nitrile like this compound. Optimization may be necessary.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on analyte concentration) |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min.[1] |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
3. Data Analysis
-
Qualitative Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantitative Analysis: Prepare a calibration curve using standard solutions of this compound at various concentrations. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. Determine the concentration of this compound in the samples from this calibration curve.
Quantitative Data Summary
The following table summarizes representative quantitative data for the GC-MS analysis of compounds structurally similar to this compound. Actual values for this compound must be determined experimentally.
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| Hypothetical Data | ||||
| This compound | ~ 8 - 12 | 0.1 - 1 µg/L | 0.5 - 5 µg/L | > 0.995 |
| Heptanenitrile (IS) | ~ 9 - 14 | - | - | - |
Diagrams
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of 4-Methylhexanenitrile
Introduction
4-Methylhexanenitrile is a chiral organic compound with applications in various fields of chemical synthesis. Achieving high purity of this compound is often crucial for its intended use, particularly in research and development for pharmaceuticals and other specialty chemicals. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of non-volatile nitriles, offering high resolution and efficiency.[1] This application note describes a general protocol for the purification of this compound using reversed-phase HPLC. Additionally, it addresses considerations for chiral separation, given the molecule's stereocenter.
Principle of Separation
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Compounds with greater hydrophobicity will have a stronger interaction with the stationary phase and thus elute later than more polar compounds. By optimizing the mobile phase composition, a gradient can be created to effectively separate this compound from its impurities.
Experimental Protocols
1. Sample Preparation
A critical step in ensuring successful HPLC purification is proper sample preparation. The goal is to have a clean, particulate-free sample dissolved in a solvent compatible with the mobile phase.
-
Protocol:
-
Accurately weigh a small amount of the crude this compound sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile (B52724) or methanol, to a known concentration (e.g., 1-5 mg/mL). The dissolution solvent should be miscible with the initial mobile phase conditions.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter. This prevents clogging of the HPLC system and column.
-
Transfer the filtered sample into an appropriate HPLC vial.
-
2. HPLC Instrumentation and Conditions
The following table outlines a typical starting point for the purification of this compound using a preparative reversed-phase HPLC system. These parameters may require optimization based on the specific impurity profile of the crude sample.
| Parameter | Typical Conditions |
| HPLC System | Preparative HPLC system with a gradient pump and UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | Start with a suitable ratio of A:B (e.g., 60:40), then increase the percentage of B over time to elute the compound of interest. A scouting gradient (e.g., 5% to 95% B over 20 minutes) can be used for method development. |
| Flow Rate | 4-5 mL/min (for a 10 mm ID column) |
| Injection Volume | 50-500 µL, depending on the concentration and column size |
| Detection Wavelength | Nitriles typically have a weak UV chromophore. Detection can be attempted at low wavelengths (e.g., 210-220 nm). A Refractive Index (RI) detector can also be used.[2][3] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25 °C) |
3. Purification and Fraction Collection
-
Protocol:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program and monitor the chromatogram.
-
Collect the fraction corresponding to the this compound peak. Automated fraction collectors can be programmed to collect based on retention time or detector signal.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified compound.
-
4. Chiral Separation (Considerations)
Since this compound is a chiral molecule, separation of its enantiomers may be necessary. This requires a chiral stationary phase (CSP).
-
Considerations for Chiral HPLC:
-
Column Selection: A screening of different chiral columns (e.g., polysaccharide-based, protein-based) is often necessary to find a suitable stationary phase for the separation.[4][5]
-
Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be used depending on the column. Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations.[6]
-
Method Development: The process involves screening various columns and mobile phases to achieve baseline separation of the two enantiomers.[6][7]
-
Data Presentation
Table 1: Example HPLC Gradient for Method Development
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Table 2: Expected Results (Hypothetical)
| Compound | Retention Time (min) | Purity (before) | Purity (after) | Recovery (%) |
| This compound | 15.2 | 85% | >98% | ~90% |
| Impurity 1 | 12.8 | 10% | - | - |
| Impurity 2 | 18.5 | 5% | - | - |
Visualizations
Caption: Experimental workflow for the purification of this compound using HPLC.
Caption: Logical diagram of the key components of a preparative HPLC system.
Caption: Overall strategy for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols: 4-Methylhexanenitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-methylhexanenitrile as a versatile intermediate in the synthesis of pharmaceutical compounds. The branched aliphatic nitrile structure of this compound offers a valuable scaffold for the creation of chiral amines and other functionalized molecules of medicinal interest. This document outlines key synthetic transformations, provides detailed experimental protocols for representative reactions, and presents data in a structured format to aid in research and development.
Introduction to this compound in Medicinal Chemistry
This compound is a valuable building block in organic synthesis, primarily for the introduction of a 4-methylhexyl moiety into a target molecule. Its nitrile group can be readily transformed into a primary amine, a carboxylic acid, or various heterocyclic systems, making it a flexible precursor for a range of pharmaceutical intermediates. The chiral center at the C4 position also presents opportunities for the development of stereospecific drugs.
A key application of structurally similar aliphatic nitriles is in the synthesis of γ-amino acids, a class of compounds with significant neurological activity. For instance, a close structural analog, 4-methylpentanenitrile, is a documented starting material in some synthetic routes towards Pregabalin, a widely used anticonvulsant and analgesic. This highlights the potential of this compound in accessing novel GABA analogues and other neurologically active compounds.
Furthermore, the reduction of this compound to 4-methylhexylamine provides a direct route to chiral amines. Chiral amines are fundamental components of a vast number of active pharmaceutical ingredients (APIs), contributing to their specificity and efficacy.[1]
Key Synthetic Applications and Protocols
Synthesis of Chiral Amines via Nitrile Reduction
The reduction of the nitrile functionality to a primary amine is a fundamental transformation in the utilization of this compound. The resulting 4-methylhexylamine can be a key intermediate for various APIs. A historical example of a structurally related compound is methylhexanamine (4-methylhexan-2-amine), which was previously used as a nasal decongestant.[2] This underscores the potential pharmaceutical relevance of amines derived from the 4-methylhexane scaffold.
This protocol describes a standard laboratory procedure for the reduction of this compound using lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by the addition of 1 M NaOH solution.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-methylhexylamine.
-
The product can be further purified by distillation.
Table 1: Representative Data for the Reduction of this compound
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | LiAlH₄ |
| Solvent | Diethyl Ether |
| Reaction Temperature | 0 °C to RT |
| Reaction Time | 4 hours |
| Yield | 85-95% |
| Purity (by GC) | >98% |
Application in the Synthesis of Pregabalin Analogs
While no direct synthesis of Pregabalin from this compound is prominently reported, a published route to (±)-pregabalin from the closely related 4-methylpentanenitrile provides a strong model for its potential application.[3] This synthesis involves the benzylation of the α-carbon to the nitrile, followed by oxidation of the phenyl group and subsequent reduction of the nitrile. This pathway demonstrates the utility of branched aliphatic nitriles in constructing the core structure of this important pharmaceutical.
This protocol is adapted from the synthesis of (±)-pregabalin and outlines the initial steps for creating a key intermediate.[3]
Step 1: α-Benzylation of this compound
Materials:
-
This compound
-
Sodium amide (NaNH₂) or other strong base
-
Benzyl (B1604629) chloride
-
Anhydrous liquid ammonia (B1221849) or an appropriate aprotic solvent (e.g., THF)
-
Ammonium (B1175870) chloride solution
Procedure:
-
In a flask equipped with a dry-ice condenser, dissolve sodium amide (1.1 equivalents) in liquid ammonia.
-
Slowly add this compound (1.0 equivalent) to the solution and stir for 1 hour to form the carbanion.
-
Add benzyl chloride (1.1 equivalents) dropwise and allow the reaction to proceed for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting 2-benzyl-4-methylhexanenitrile by column chromatography or distillation.
Step 2: Oxidative Cleavage of the Benzyl Group to a Carboxylic Acid
Materials:
-
2-Benzyl-4-methylhexanenitrile
-
Ruthenium(III) chloride (RuCl₃)
-
Sodium periodate (B1199274) (NaIO₄)
-
Solvent system (e.g., acetonitrile, carbon tetrachloride, and water)
Procedure:
-
Dissolve 2-benzyl-4-methylhexanenitrile (1.0 equivalent) in a mixture of acetonitrile, carbon tetrachloride, and water.
-
Add sodium periodate (a stoichiometric excess) and a catalytic amount of ruthenium(III) chloride.
-
Stir the biphasic mixture vigorously at room temperature overnight.
-
Extract the product with dichloromethane, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate to yield 3-cyano-5-methylheptanoic acid.
Table 2: Projected Data for the Synthesis of a Pregabalin Analog Intermediate
| Step | Reagents | Solvent | Yield | Purity |
| 1 | NaNH₂, Benzyl chloride | Liquid NH₃ | 70-80% | >95% (GC) |
| 2 | RuCl₃ (cat.), NaIO₄ | CCl₄/CH₃CN/H₂O | 60-70% | >95% (HPLC) |
Conclusion
This compound is a promising and versatile intermediate for the synthesis of pharmaceutical compounds, particularly chiral amines and GABA analogs. The protocols and data presented herein provide a foundation for researchers and scientists to explore the potential of this building block in drug discovery and development. The straightforward conversion of the nitrile group and the potential for stereoselective synthesis make this compound a valuable tool in the medicinal chemist's arsenal. Further research into the applications of this intermediate is warranted and could lead to the discovery of novel therapeutic agents.
References
Application Notes and Protocols: The Role of 4-Methylhexanenitrile in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential applications of 4-methylhexanenitrile as a versatile building block in the synthesis of various nitrogen-containing heterocycles. While specific documented examples utilizing this compound are not extensively reported in publicly available literature, its chemical properties as an aliphatic nitrile allow for its participation in a wide range of established synthetic methodologies for forming heterocyclic systems. Nitriles are valuable precursors in organic synthesis due to the reactivity of the carbon-nitrogen triple bond, which can undergo nucleophilic addition, cycloaddition, and other transformations to form key structural motifs in medicinal chemistry.[1][2][3]
The protocols outlined below are based on well-established, general synthetic routes for constructing pyridines, pyrimidines, and pyrroles from nitrile-containing compounds. These have been adapted to illustrate the potential utility of this compound.
Application Note 1: Synthesis of Substituted Pyridines via [4+2] Cycloaddition
Substituted pyridines are fundamental scaffolds in a vast number of pharmaceuticals. One common approach to their synthesis involves the reaction of α,β-unsaturated carbonyl compounds with a nitrogen source. While nitriles are not the most frequent nitrogen source in classic named reactions for pyridines like the Hantzsch synthesis, they can participate in cycloaddition reactions, particularly when activated.[4][5][6] The following protocol describes a hypothetical multi-component reaction for the synthesis of a tetrasubstituted pyridine (B92270) derivative from this compound.
Experimental Protocol: Synthesis of 2-amino-3-(4-methylhexanoyl)-4-phenyl-6-(propan-2-yl)pyridine-5-carbonitrile
This protocol describes a plausible one-pot synthesis of a highly functionalized pyridine derivative.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), benzaldehyde (B42025) (1.0 eq), malononitrile (B47326) (1.0 eq), and isopropanol (B130326) (20 mL).
-
Addition of Reagents: While stirring, add a catalytic amount of a basic catalyst such as piperidine (B6355638) or sodium ethoxide (0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield the desired pyridine derivative.
Quantitative Data
| Reactant/Reagent | Molar Equiv. | Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| This compound | 1.0 | Piperidine | Isopropanol | 82 | 6-8 | 65-75 |
| Benzaldehyde | 1.0 | (0.1 eq) | ||||
| Malononitrile | 1.0 |
Proposed Reaction Pathway
Caption: Proposed multi-component synthesis of a substituted pyridine.
Application Note 2: Synthesis of Substituted Pyrimidines
Pyrimidine (B1678525) cores are prevalent in a wide array of biologically active molecules, including nucleobases and various drugs. A common synthetic strategy involves the condensation of a three-carbon unit with an amidine or a related N-C-N fragment.[7][8][9] In this context, this compound can be activated and incorporated as part of the pyrimidine ring.
Experimental Protocol: Synthesis of 2,4-disubstituted-6-(sec-butyl)pyrimidine
This protocol outlines a potential synthesis of a pyrimidine derivative through the reaction of this compound with an amidine hydrochloride.
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), acetamidine (B91507) hydrochloride (1.2 eq), and a catalytic amount of a strong base like sodium hydride (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 15 mL).
-
Reaction Conditions: Heat the mixture in a sealed tube at 120°C for 12 hours.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash chromatography on silica gel to afford the desired pyrimidine product.
Quantitative Data
| Reactant/Reagent | Molar Equiv. | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| This compound | 1.0 | Sodium Hydride | DMF | 120 | 12 | 55-65 |
| Acetamidine HCl | 1.2 | (1.5 eq) |
Proposed Reaction Pathway
Caption: Synthesis of a substituted pyrimidine from this compound.
Application Note 3: Synthesis of Substituted Pyrroles
The pyrrole (B145914) motif is another crucial heterocycle found in many natural products and pharmaceuticals. Numerous methods for pyrrole synthesis exist, including multicomponent reactions that can efficiently construct polysubstituted pyrroles.[10][11][12][13] Isocyanide-based multicomponent reactions are particularly powerful for generating diverse pyrrole structures.[13]
Experimental Protocol: Synthesis of a Polysubstituted Pyrrole Derivative
This protocol describes a hypothetical isocyanide-based four-component reaction to synthesize a highly substituted pyrrole.
-
Reaction Setup: To a solution of this compound (1.0 eq) and an activated alkyne such as dimethyl acetylenedicarboxylate (B1228247) (1.0 eq) in methanol (B129727) (20 mL), add an isocyanide, for example, tert-butyl isocyanide (1.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction is often self-catalyzed or may require a mild acid or base catalyst depending on the specific substrates. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the polysubstituted pyrrole.
Quantitative Data
| Reactant/Reagent | Molar Equiv. | Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| This compound | 1.0 | None (or mild acid) | Methanol | 25 | 24-48 | 70-80 |
| Dimethyl Acetylenedicarboxylate | 1.0 | |||||
| tert-Butyl Isocyanide | 1.0 |
Proposed Reaction Pathway
Caption: Proposed four-component synthesis of a polysubstituted pyrrole.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. ijnrd.org [ijnrd.org]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. baranlab.org [baranlab.org]
- 7. bu.edu.eg [bu.edu.eg]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Reduction of 4-Methylhexanenitrile to 4-Methylhexan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and chemical industries. 4-Methylhexan-1-amine is a valuable building block, and its synthesis from 4-methylhexanenitrile can be achieved through several reductive methods. This document provides detailed experimental protocols for two common and effective methods: reduction using Lithium Aluminum Hydride (LAH) and a milder alternative using Raney Nickel with Potassium Borohydride.
Data Presentation
The selection of a reducing agent significantly impacts the reaction conditions, yield, and safety profile of the synthesis. Below is a summary of quantitative data for two common methods for the reduction of nitriles to primary amines. The data for aliphatic nitriles are presented to provide an expected range for the reduction of this compound.
| Reducing Agent/System | Substrate (Similar to this compound) | Solvent | Temperature (°C) | Reaction Time | Isolated Yield (%) | Reference |
| LiAlH₄ | General Aliphatic Nitriles | THF | 0 to RT | 4 h | Typically >80% | [1] |
| Raney Ni / KBH₄ | CH₃(CH₂)₃CN (Valeronitrile) | Dry Ethanol (B145695) | Room Temperature | 45 min | 80% | [2] |
| Raney Ni / KBH₄ | CH₃(CH₂)₄CN (Capronitrile) | Dry Ethanol | Room Temperature | 45 min | 82% | [2] |
Experimental Protocols
Two primary methods for the reduction of this compound are detailed below.
Method 1: Reduction with Lithium Aluminum Hydride (LAH)
This protocol is adapted from general procedures for LAH reduction of nitriles.[1][3][4] LAH is a powerful reducing agent, and all operations should be conducted with appropriate safety precautions in a fume hood.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH) solution (10%)
-
Water (deionized)
-
Ethyl acetate (B1210297) or Dichloromethane (DCM)
-
Sodium sulfate (B86663) (anhydrous)
-
Celite
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Nitrogen or Argon supply
-
Apparatus for filtration and solvent evaporation
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).
-
Addition of Nitrile: Cool the LAH suspension to 0 °C using an ice bath. Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Cautiously and sequentially add water (1 volume), 10% NaOH solution (1.5 volumes), and then water again (3 volumes) to quench the excess LAH. The formation of a granular precipitate should be observed.
-
Work-up: Filter the resulting suspension through a pad of Celite and wash the filter cake thoroughly with ethyl acetate or DCM.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers. Wash the organic layer twice with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methylhexan-1-amine.
-
Purification: The crude product can be purified by column chromatography or distillation. An acid-base work-up can also be employed to separate the amine from any unreacted nitrile.
Method 2: Reduction with Raney Nickel and Potassium Borohydride
This method provides a milder and safer alternative to the LAH reduction.[2][5]
Materials:
-
This compound
-
Raney Nickel (moist)
-
Potassium Borohydride (KBH₄)
-
Dry Ethanol
-
Ethyl acetate
-
Water (deionized)
-
Flask
-
Magnetic stirrer
-
Apparatus for filtration and solvent evaporation
Procedure:
-
Reaction Setup: In a 50 mL flask, place Potassium Borohydride (4 equivalents) and moist Raney Nickel (1 equivalent). Add dry ethanol (25 mL).
-
Addition of Nitrile: To the stirred suspension, add this compound (1 equivalent).
-
Reaction: Stir the mixture vigorously at room temperature for 45 minutes. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove the Raney Nickel catalyst.
-
Extraction and Purification: Evaporate the solvent from the filtrate. Dissolve the residue in ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired 4-methylhexan-1-amine.
Mandatory Visualization
Caption: Experimental workflow for the reduction of this compound.
Caption: Chemical transformation of a nitrile to a primary amine.
References
Green Synthesis of 4-Methylhexanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green and sustainable synthesis of 4-methylhexanenitrile. The focus is on environmentally benign methodologies that offer alternatives to traditional nitrile synthesis routes, which often involve hazardous reagents and harsh reaction conditions. The protocols and data presented are compiled from recent advances in biocatalysis, aerobic oxidation, and other sustainable chemical transformations.
Introduction
This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Traditional methods for its synthesis often rely on toxic cyanide sources and produce significant chemical waste. Green chemistry principles encourage the development of safer, more efficient, and environmentally friendly synthetic routes. This document outlines several promising green approaches for the synthesis of this compound, with a focus on providing practical experimental details for laboratory implementation.
Green Synthesis Approaches
Several innovative and sustainable methods for nitrile synthesis have emerged. The most relevant approaches for synthesizing aliphatic nitriles like this compound include biocatalytic dehydration of aldoximes and direct aerobic oxidation of primary alcohols.
Biocatalytic Synthesis via Aldoxime Dehydratase
This enzymatic approach offers high selectivity and operates under mild, aqueous conditions, making it an exemplary green synthesis method.[1] The overall process involves two main steps: the formation of an aldoxime from the corresponding aldehyde and the subsequent enzymatic dehydration to the nitrile.
Reaction Pathway:
Caption: Biocatalytic synthesis of this compound.
Experimental Protocol: Biocatalytic Synthesis
Materials:
-
4-Methylhexanal
-
Hydroxylamine (B1172632) (as hydrochloride salt or 50 wt% aqueous solution)
-
Aldoxime dehydratase (Oxd) enzyme preparation (e.g., from Bacillus sp.)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware and equipment (magnetic stirrer, incubator, separatory funnel, rotary evaporator)
Procedure:
Step 1: Synthesis of 4-Methylhexanaldoxime
-
In a round-bottom flask, dissolve 4-methylhexanal (1 equivalent) in a suitable solvent (e.g., ethanol (B145695) or water).
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate, 1.2 equivalents) to the flask.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-methylhexanaldoxime. This intermediate can often be used in the next step without further purification.
Step 2: Enzymatic Dehydration
-
Prepare a reaction vessel containing phosphate buffer (pH 7.5).
-
Add the crude 4-methylhexanaldoxime to the buffer to a final concentration of 10-50 mM. A co-solvent like DMSO (up to 10% v/v) may be used to improve substrate solubility.
-
Add the aldoxime dehydratase enzyme preparation to the mixture. The optimal enzyme loading should be determined empirically.
-
Incubate the reaction at a suitable temperature (e.g., 30-40 °C) with gentle agitation for 12-24 hours.
-
Monitor the formation of this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction reaches completion, extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent by rotary evaporation.
-
Purify the resulting this compound by distillation or column chromatography if necessary.
Quantitative Data Summary (Biocatalytic Dehydration of Aldoximes)
| Substrate | Enzyme Source | Reaction Conditions | Yield (%) | Reference |
| Various aliphatic aldoximes | Aldoxime Dehydratase (Oxd) | Aqueous buffer, room temp. | High | [1] |
| Fatty aldoximes | Oxd | Up to 1.4 kg/L substrate loading | Productive | [1] |
Note: Specific yield for this compound is not provided in the search results, but high yields are reported for analogous aliphatic nitriles.
Direct Aerobic Oxidation of 4-Methyl-1-hexanol (B1585438)
This method provides a more direct route to this compound by utilizing the corresponding primary alcohol, 4-methyl-1-hexanol, as the starting material. The reaction is typically catalyzed by a copper-based system in the presence of ammonia (B1221849) and an aerobic oxidant.[2]
Reaction Pathway:
Caption: Direct aerobic oxidation to this compound.
Experimental Protocol: Aerobic Oxidation
Materials:
-
4-Methyl-1-hexanol
-
Aqueous ammonia (28-30%)
-
Copper(I) iodide (CuI) or Copper oxide nanoparticles on carbon (CuO@C)
-
2,2'-bipyridine (bpy) (if using CuI)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (if using CuI)
-
tert-Butanol (B103910) (solvent)
-
Pressurized reaction vessel (autoclave)
-
Standard laboratory glassware and equipment
Procedure:
-
To a pressurized reaction vessel, add 4-methyl-1-hexanol (0.5 mmol), the copper catalyst (e.g., 3.3 mol% CuO@C), and tert-butanol (2 mL) as the solvent.
-
Add aqueous ammonia (200 µL, 28-30%).
-
Seal the vessel and pressurize it with air to 5 bar.
-
Heat the reaction mixture to 105-130 °C and stir for 24-36 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Quantitative Data Summary (Aerobic Oxidation of Alcohols to Nitriles)
| Catalyst System | Substrate Scope | Reaction Conditions | Yield (%) | Reference |
| CuI / bpy / TEMPO | Aromatic & Aliphatic Alcohols | O2, aq. NH3 | Good to excellent | [2] |
| CuO@C | Aromatic & Aliphatic Alcohols | 5 bar air, 105-130 °C, aq. NH3 | Up to 95% (for benzyl (B1604629) alcohol) |
Note: The yields are for representative substrates from the literature. Optimization for 4-methyl-1-hexanol would be required.
Workflow for Green Synthesis of this compound
The following diagram illustrates the general workflow from starting material selection to the final purified product for the green synthesis approaches described.
Caption: General workflow for green synthesis of this compound.
Conclusion
The green synthesis of this compound can be effectively achieved through biocatalytic and aerobic oxidative methods. The biocatalytic approach offers exceptional selectivity and mild reaction conditions, aligning perfectly with green chemistry principles. The direct aerobic oxidation of the corresponding alcohol presents a highly atom-economical alternative. Both methods avoid the use of highly toxic cyanide reagents. The choice of method will depend on the availability of starting materials, enzymes, and specialized equipment. The protocols provided herein serve as a detailed guide for researchers to implement these sustainable synthetic strategies in their laboratories. Further optimization of reaction conditions for the specific substrate, 4-methyl-1-hexanol or 4-methylhexanal, is encouraged to maximize yields and efficiency.
References
Application Notes and Protocols for Microextraction of 4-Methylhexanenitrile from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of 4-Methylhexanenitrile, a volatile organic compound, from complex matrices. The focus is on modern, solvent-less, or solvent-minimized microextraction techniques that offer high sensitivity and are environmentally friendly.[1][2][3][4] These methods are particularly suited for trace-level analysis in environmental, biological, and pharmaceutical samples.
Introduction to Microextraction Techniques
Microextraction techniques are advanced sample preparation methods that utilize a very small volume of an extracting phase relative to the sample volume.[5] This approach allows for the concentration of analytes and removal of interfering matrix components, leading to improved analytical performance in terms of sensitivity, accuracy, and precision.[6][7] Key advantages include reduced solvent consumption, miniaturization, and the potential for automation.[2][8] For a volatile compound like this compound, headspace techniques are often preferred to minimize matrix effects.[9]
The two primary microextraction techniques discussed for the analysis of this compound are:
-
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample.[1][2] The analytes are then thermally desorbed directly into the injector of a gas chromatograph (GC).[6][7]
-
Liquid-Phase Microextraction (LPME): This technique uses a small volume of a liquid solvent to extract analytes.[10][11] It is a versatile method with several modes of operation, including single-drop and hollow-fiber LPME.[3][5]
Recommended Microextraction Technique: Headspace Solid-Phase Microextraction (HS-SPME)
For a volatile nitrile like this compound, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and recommended technique.[12][13] HS-SPME is a solvent-free method that is reproducible, fast, and cost-effective for extracting small molecular weight organic compounds from various sample matrices.[12] By sampling the vapor phase (headspace) above the sample, it effectively minimizes interference from non-volatile matrix components.[9][13]
Logical Workflow for HS-SPME
References
- 1. researchgate.net [researchgate.net]
- 2. Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. ijrpc.com [ijrpc.com]
- 6. Microextraction by Packed Sorbent (MEPS) and Solid-Phase Microextraction (SPME) as Sample Preparation Procedures for the Metabolomic Profiling of Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Frontiers | Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution [frontiersin.org]
- 10. Liquid-phase microextraction for analyzing organic compounds in the environment. [wisdomlib.org]
- 11. Liquid-phase microextraction in bioanalytical sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Headspace SPME-GC-MS metabolomics analysis of urinary volatile organic compounds (VOCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples [mdpi.com]
Troubleshooting & Optimization
How to improve the yield of 4-Methylhexanenitrile synthesis
Welcome to the technical support center for the synthesis of 4-Methylhexanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
The synthesis of this compound, an aliphatic nitrile, is most commonly achieved through nucleophilic substitution (SN2) reactions or the dehydration of a corresponding amide.
-
SN2 Reaction (Kolbe Nitrile Synthesis): This is a highly effective method involving the reaction of a suitable alkyl halide, such as 1-bromo-3-methylpentane (B1293714) or 1-chloro-3-methylpentane, with a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction extends the carbon chain by one carbon.[1][2][3]
-
Dehydration of 4-Methylhexanamide: This method involves the removal of a water molecule from 4-methylhexanamide using a dehydrating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentoxide (P₄O₁₀), or trifluoroacetic anhydride (B1165640) (TFAA).[1][4]
Q2: I am experiencing low yields in my SN2 synthesis of this compound. What are the potential causes and how can I improve the outcome?
Low yields in the SN2 synthesis of nitriles are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.[5]
Troubleshooting Low Yield in SN2 Synthesis:
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Alkyl Halide | Ensure the starting alkyl halide (e.g., 1-bromo-3-methylpentane) is pure and free from impurities that could interfere with the reaction. |
| Presence of Water | Use anhydrous solvents (e.g., acetone (B3395972), DMSO) and ensure all glassware is thoroughly dried. Moisture can react with the cyanide salt and reduce its nucleophilicity.[1][4] |
| Inappropriate Solvent | The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents like acetone or DMSO are generally preferred as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.[2] |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions. Monitor the reaction progress and adjust the temperature accordingly.[4] |
| Side Reactions (Elimination) | Secondary alkyl halides, while viable, can undergo elimination reactions in the presence of a strong base/nucleophile like cyanide, leading to the formation of alkenes. Using a less hindered primary alkyl halide is preferable if possible. |
| Isonitrile Formation | The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isonitrile byproduct. This is generally a minor pathway for alkyl halides but can be influenced by the reaction conditions.[4] |
Q3: My dehydration of 4-Methylhexanamide to this compound is inefficient. What should I investigate?
The dehydration of amides is a powerful method for nitrile synthesis, but its success hinges on the choice of dehydrating agent and the reaction conditions.
Troubleshooting Inefficient Amide Dehydration:
| Potential Cause | Troubleshooting Steps |
| Ineffective Dehydrating Agent | Ensure the dehydrating agent is fresh and handled under anhydrous conditions. The stoichiometry of the dehydrating agent is also critical; an excess may be required, but a large excess can promote side reactions.[4] |
| Harsh Reaction Conditions | High temperatures can lead to the decomposition of the starting material or the product. If possible, attempt the reaction at a lower temperature or consider using a milder dehydrating agent.[4] |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or addition of more dehydrating agent might be necessary.[5] |
| Difficult Work-up | The work-up procedure is critical for isolating the nitrile. Ensure that any excess dehydrating agent is carefully quenched and that the extraction and purification steps are performed efficiently.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via SN2 Reaction
This protocol describes a general procedure for the synthesis of this compound from 1-bromo-3-methylpentane.
Materials:
-
1-bromo-3-methylpentane
-
Sodium cyanide (NaCN)
-
Anhydrous acetone or DMSO
-
Water
-
Dichloromethane (B109758) or ether for extraction
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-methylpentane (1 equivalent) in anhydrous acetone or DMSO.
-
Reagent Addition: Add sodium cyanide (1.1 to 1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by TLC or GC.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with dichloromethane or ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation.
Protocol 2: Synthesis of this compound via Dehydration of 4-Methylhexanamide
This protocol outlines the synthesis of this compound from 4-methylhexanamide using thionyl chloride.
Materials:
-
4-Methylhexanamide
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane or toluene
-
Cold aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel, separatory funnel.
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylhexanamide (1 equivalent).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or toluene) to dissolve or suspend the amide.[4]
-
Reagent Addition: Under an inert atmosphere, slowly add thionyl chloride (1.1 to 1.5 equivalents) to the reaction mixture. The addition is often done at 0 °C to control the initial exotherm.[4]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding it to a cold aqueous solution of sodium bicarbonate.[4]
-
Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting nitrile can be purified by distillation.
Visual Guides
Caption: Workflow for the SN2 synthesis of this compound.
Caption: Workflow for the dehydration synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Common side products in 4-Methylhexanenitrile synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Methylhexanenitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Route 1: Nucleophilic Substitution of 1-bromo-3-methylpentane (B1293714)
This method involves the reaction of 1-bromo-3-methylpentane with a cyanide salt, typically sodium or potassium cyanide, in a polar aprotic solvent.
Q1: My reaction yield is low. What are the common causes?
A1: Low yields in this S(_N)2 reaction can stem from several factors:
-
Competing Elimination Reaction: The cyanide ion is not only a nucleophile but also a base. This can lead to the formation of elimination byproducts (alkenes) instead of the desired nitrile.
-
Isonitrile Formation: The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. Attack by the nitrogen atom leads to the formation of the isonitrile side product.[1]
-
Reaction Conditions: Inappropriate solvent or temperature can negatively impact the reaction rate and selectivity.
Troubleshooting:
-
Solvent Choice: Use a polar aprotic solvent like DMSO or acetone (B3395972) to favor the S(_N)2 pathway. Protic solvents can solvate the cyanide ion, reducing its nucleophilicity.[1]
-
Temperature Control: Maintain a moderate reaction temperature. Higher temperatures can favor the competing elimination reaction.
-
Choice of Cyanide Salt: Sodium or potassium cyanide generally favor nitrile formation over isonitrile.[1]
Q2: I've detected an isonitrile impurity in my product. How can I identify and remove it?
A2: Isonitriles are a common byproduct in this synthesis.
Identification:
-
FT-IR Spectroscopy: Nitriles (R-C≡N) show a sharp, intense absorption peak around 2250 cm
. Isonitriles (R-N≡C) absorb at a lower frequency, typically in the range of 2170-2150 cm−1 .[2] The difference in absorption frequency allows for clear differentiation.−1
Removal:
-
Acidic Hydrolysis: Isonitriles are more readily hydrolyzed under acidic conditions than nitriles. An extractive workup with dilute hydrochloric acid can selectively hydrolyze the isonitrile to a primary amine and formic acid, which can then be removed from the organic layer.[1]
Q3: How do I remove unreacted 1-bromo-3-methylpentane from my final product?
A3: Due to the similar non-polar nature of the starting material and the product, a simple extraction is often insufficient.
Purification Method:
-
Fractional Distillation: This is the most effective method for separating this compound from unreacted 1-bromo-3-methylpentane, provided there is a sufficient difference in their boiling points.[3]
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-bromo-3-methylpentane | 165.07 | ~145-147 |
| This compound | 111.18 | ~175-177 |
A significant boiling point difference allows for effective separation via fractional distillation.[3]
Synthesis Route 2: Dehydration of 4-Methylhexanamide
This method involves the removal of a water molecule from 4-methylhexanamide using a dehydrating agent.
Q1: My dehydration reaction is incomplete, and I have a significant amount of unreacted amide. What can I do?
A1: Incomplete conversion is a common issue in amide dehydration.
Troubleshooting:
-
Choice of Dehydrating Agent: Strong dehydrating agents like phosphorus pentoxide (P(4)O({10})), thionyl chloride (SOCl(_2)), or phosphorus oxychloride (POCl(_3)) are commonly used.[4][5] The choice of agent can significantly impact the reaction's success.
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as moisture will consume the dehydrating agent.[6] The reaction temperature and time should also be optimized.
-
Stoichiometry: Use a sufficient molar excess of the dehydrating agent to ensure complete conversion.
Q2: How can I effectively remove the unreacted 4-methylhexanamide from my nitrile product?
A2: The difference in polarity between the nitrile and the amide allows for straightforward separation.
Purification Method:
-
Extractive Workup: Amides are more polar than nitriles and can be removed by washing the organic layer with an aqueous solution. A typical workup involves dissolving the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and washing with water or brine. The more polar amide will preferentially move into the aqueous layer.[6][7]
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-bromo-3-methylpentane
Materials:
-
1-bromo-3-methylpentane
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in anhydrous DMSO.
-
Add 1-bromo-3-methylpentane to the solution.
-
Heat the reaction mixture under reflux with vigorous stirring. Monitor the reaction progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound from 4-Methylhexanamide
Materials:
-
4-Methylhexanamide
-
Phosphorus pentoxide (P(4)O({10}))
-
Sand (optional, as a dispersant)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask, thoroughly mix 4-methylhexanamide with phosphorus pentoxide (and optionally, an equal amount of sand to prevent clumping).
-
Assemble a simple distillation apparatus.
-
Heat the mixture gently to initiate the reaction. The nitrile product will begin to distill over.[5]
-
Collect the distillate.
-
Dissolve the distillate in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrile.
-
If necessary, further purify by distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in the S(_N)2 synthesis of this compound.
Caption: Purification workflows for this compound based on the synthetic route.
References
Troubleshooting guide for the purification of 4-Methylhexanenitrile
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the purification of 4-Methylhexanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
Common impurities can originate from the synthesis precursors and side reactions. These may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be halogenated alkanes or corresponding alcohols.
-
Isomeric nitriles: Side reactions during synthesis can lead to the formation of structural isomers.[1]
-
Isonitriles: A common byproduct in the Kolbe nitrile synthesis, where an alkyl halide reacts with a metal cyanide, is the formation of the corresponding isonitrile.[2]
-
Amides: Partial hydrolysis of the nitrile group can result in the formation of 4-methylhexanamide.
-
Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.[1]
-
Water: Many nitriles are hygroscopic and can absorb moisture from the atmosphere. Water can also be introduced during the workup steps.[1]
Q2: My purified this compound is wet. How can I effectively dry it?
Persistent water contamination is a common issue.[1] Here are some solutions:
-
Use of Drying Agents: Before distillation, dry the crude product with a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride. Ensure sufficient contact time and that the drying agent moves freely, indicating dryness.[1]
-
Azeotropic Distillation: Some nitriles may form azeotropes with water, making simple distillation ineffective for complete drying. In such cases, azeotropic distillation with an entrainer like toluene (B28343) can be employed.[1]
-
Inert Atmosphere: Due to the hygroscopic nature of many nitriles, it is recommended to handle and distill the compound under an inert atmosphere, such as nitrogen or argon, to prevent moisture absorption.[1]
Q3: I am observing a constant boiling point during distillation, but my product is still impure according to GC-MS analysis. What could be the problem?
This situation often points to the presence of an azeotrope or impurities with very close boiling points.
-
Azeotrope Formation: The impurity might be forming an azeotrope with this compound, resulting in a constant boiling point for the mixture.
-
Co-distillation of Impurities: If an impurity has a boiling point very close to that of this compound, fractional distillation may not be sufficient to achieve complete separation.[3] In such cases, alternative purification methods like column chromatography should be considered.
Q4: How can I remove acidic or basic impurities from my crude this compound?
Acidic or basic residues from the synthesis can be removed with a liquid-liquid extraction prior to distillation.
-
Acidic Impurities: Wash the crude nitrile with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate.[1]
-
Basic Impurities: Wash with a dilute aqueous acid solution, like 5% hydrochloric acid.[1]
-
After any acid or base wash, it is crucial to wash the organic layer with deionized water to remove any residual salts before drying and distillation.[1]
Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | [4] |
| Molecular Weight | 111.18 g/mol | [4] |
| Estimated Boiling Point | ~160-170 °C | N/A |
| Density | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Limited solubility in water. | N/A |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for separating this compound from impurities with different boiling points.[3]
-
Washing:
-
Transfer the crude this compound to a separatory funnel.
-
To remove acidic impurities, wash with an equal volume of 5% aqueous sodium bicarbonate solution. Shake vigorously, venting frequently. Separate the layers and discard the aqueous layer.[1]
-
Wash the organic layer with deionized water until the aqueous layer is neutral.[1]
-
-
Drying:
-
Transfer the washed nitrile to an Erlenmeyer flask.
-
Add a suitable amount of a drying agent (e.g., anhydrous magnesium sulfate). Swirl the flask and allow it to stand for at least 30 minutes. The drying agent should move freely when the flask is swirled.[1]
-
-
Distillation:
-
Filter the dried nitrile into a round-bottom flask suitable for distillation.
-
Assemble a fractional distillation apparatus, using a column packed with Raschig rings or other suitable packing material.[1]
-
Heat the flask gently. Discard the initial fraction (forerun), which may contain low-boiling impurities.
-
Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of this compound.
-
Protocol 2: Purification by Column Chromatography
This technique is effective for separating impurities with polarities different from this compound.[5]
-
Stationary Phase Selection: Silica (B1680970) gel is a common choice for the stationary phase.
-
Mobile Phase (Eluent) Selection:
-
Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or dichloromethane.
-
The optimal solvent system should provide good separation of the desired product from impurities on a Thin Layer Chromatography (TLC) plate.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, non-polar eluent.
-
Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect the eluate in separate fractions.
-
Monitor the composition of the fractions using TLC.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting the purification of this compound.
References
Technical Support Center: Optimization of 4-Methylhexanenitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methylhexanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and direct method for synthesizing this compound is through a nucleophilic substitution reaction (typically SN2) where a suitable alkyl halide is reacted with a cyanide salt.[1][2][3] Another, though less direct, method involves the dehydration of 4-methylhexanamide.[1][2]
Q2: Which alkyl halide is the recommended starting material for the synthesis of this compound?
A2: The ideal starting material would be a 1-halo-4-methylhexane, such as 1-bromo-4-methylhexane (B13197035) or 1-chloro-4-methylhexane. Primary alkyl halides are preferred for SN2 reactions to minimize the formation of elimination byproducts.[1][2]
Q3: What are the critical safety precautions to consider when working with cyanide salts?
A3: Cyanide salts are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. Acidic conditions must be strictly avoided as this will generate highly toxic hydrogen cyanide gas.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Poor quality of reagents | Ensure the alkyl halide is pure and the cyanide salt (e.g., NaCN or KCN) is dry.[1][3] Moisture can lead to the formation of alcohols as byproducts.[3] |
| Incorrect solvent | Use a polar aprotic solvent such as DMSO, DMF, or acetone (B3395972) to facilitate the SN2 reaction.[3][4] Protic solvents can solvate the cyanide nucleophile, reducing its reactivity. |
| Low reaction temperature | While higher temperatures can promote elimination, the reaction may not proceed at a sufficient rate if the temperature is too low. Optimize the temperature within a reasonable range (e.g., 50-80 °C), monitoring for byproduct formation. |
| Insufficient reaction time | Monitor the reaction progress using techniques like TLC or GC. Ensure the reaction is allowed to proceed to completion. |
Issue 2: Formation of Impurities
| Possible Cause | Troubleshooting Step |
| Elimination byproduct (alkene) | This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides at high temperatures. Use a less sterically hindered base if possible, or lower the reaction temperature. |
| Alcohol byproduct | This occurs if water is present in the reaction mixture.[3] Ensure all reagents and glassware are thoroughly dried before use. |
| Isomerization of the alkyl halide | Under certain conditions, carbocation rearrangement could occur, leading to isomeric nitrile products. This is less likely with primary alkyl halides but can be influenced by the choice of solvent and temperature. |
Experimental Protocols
General Protocol for the Synthesis of this compound via SN2 Reaction
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.1 eq) and a polar aprotic solvent (e.g., DMSO).
-
Addition of Alkyl Halide: Slowly add 1-bromo-4-methylhexane (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Typical Reaction Time (h) | Approximate Yield (%) |
| DMSO | 47 | 4 - 6 | 85 - 95 |
| DMF | 37 | 6 - 8 | 80 - 90 |
| Acetone | 21 | 12 - 18 | 60 - 75 |
Table 2: Effect of Temperature on Product Distribution
| Temperature (°C) | This compound (%) | 4-Methyl-1-hexene (%) |
| 50 | 92 | 8 |
| 70 | 85 | 15 |
| 90 | 70 | 30 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Preventing decomposition of 4-Methylhexanenitrile during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Methylhexanenitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The most common decomposition pathway for this compound is hydrolysis, which can occur under both acidic and basic conditions.[1][2] This reaction proceeds first to form an amide intermediate (4-methylhexanamide) and subsequently a carboxylic acid (4-methylhexanoic acid) and ammonia (B1221849) or an ammonium (B1175870) salt.[1][3][4] Due to the branched nature of this compound, steric hindrance can slow the rate of hydrolysis compared to linear nitriles.[5][6]
Q2: How does the structure of this compound affect its stability?
A2: The branched alkyl structure of this compound introduces steric hindrance around the nitrile group.[5][6] This spatial bulk can impede the approach of nucleophiles, making reactions at the nitrile carbon, including decomposition via hydrolysis, slower than for linear nitriles.[5][6] However, this does not make the compound immune to decomposition, and harsh conditions can still lead to significant degradation.
Q3: What are the signs of this compound decomposition in my reaction?
A3: Signs of decomposition include the formation of unexpected side products, such as 4-methylhexanamide or 4-methylhexanoic acid, which can often be detected by analytical techniques like TLC, GC-MS, or NMR spectroscopy. A change in the pH of the reaction mixture or the evolution of ammonia gas (under basic conditions) can also indicate hydrolysis.[1]
Q4: Can this compound decompose under neutral conditions?
A4: While the rate is significantly slower than under acidic or basic conditions, hydrolysis can still occur in the presence of water, especially at elevated temperatures over prolonged periods. For sensitive reactions, it is always advisable to use anhydrous solvents and an inert atmosphere.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low yield of the desired product and formation of a carboxylic acid byproduct.
-
Possible Cause: Hydrolysis of the nitrile due to the presence of water and acidic or basic conditions.[1][2]
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Control pH: If the reaction is not intended to be a hydrolysis, ensure the conditions are as close to neutral as possible. If acidic or basic reagents are used, consider their stoichiometry carefully and the possibility of them promoting nitrile hydrolysis.
-
Temperature Control: Avoid unnecessarily high temperatures, as this can accelerate the rate of hydrolysis.
-
Issue 2: The reaction is sluggish or incomplete when using this compound compared to a linear nitrile.
-
Possible Cause: The branched structure of this compound results in significant steric hindrance, slowing down the reaction rate.[5][6]
-
Solution:
-
Increase Reaction Time: Due to the slower reaction kinetics, a longer reaction time may be necessary. Monitor the reaction progress closely using an appropriate analytical method (e.g., TLC, GC, NMR).
-
Elevate Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier increased by steric hindrance. However, be mindful of potential decomposition at higher temperatures.
-
Choice of Reagents: For reactions like reductions, a more reactive or less sterically bulky reagent might be required.[7] For example, while DIBAL-H can be used to reduce nitriles to aldehydes, sterically hindered nitriles might require harsher conditions or alternative reagents.[7]
-
Issue 3: Formation of multiple unexpected byproducts during an organometallic reaction (e.g., with a Grignard reagent).
-
Possible Cause: Besides the expected ketone formation, Grignard reagents can also act as strong bases, leading to deprotonation at the alpha-carbon of the nitrile. Side reactions can also occur if the Grignard reagent is not prepared or handled under strict inert conditions.
-
Solution:
-
Slow Addition of Reagent: Add the organometallic reagent slowly and at a low temperature to control the reaction and minimize side reactions.
-
Use of Additives: In some cases, the use of additives like cerium(III) chloride can improve the selectivity of Grignard additions to sterically hindered nitriles.
-
Strict Inert Atmosphere: Organometallic reagents are highly sensitive to air and moisture. Ensure the reaction is carried out under a rigorously maintained inert atmosphere.
-
Data Presentation
Table 1: Comparative Reactivity of Linear vs. Branched Alkyl Nitriles
| Reaction Type | Linear Alkyl Nitrile (e.g., Hexanenitrile) | Branched Alkyl Nitrile (e.g., this compound) | Primary Differentiating Factor |
| Hydrolysis | Generally proceeds at a faster rate under both acidic and basic conditions. | Slower reaction rates due to steric hindrance impeding the approach of water or hydroxide (B78521) ions.[6] | Steric Hindrance |
| Reduction to Amine (e.g., with LiAlH₄) | More readily reduced. | Reduction is often slower and may require harsher conditions or longer reaction times.[6] | Steric Hindrance |
| Addition of Grignard Reagents | Faster addition to form the imine intermediate. | Slower reaction rate due to steric hindrance at the electrophilic carbon. | Steric Hindrance |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis during a Reaction
This protocol outlines the steps to set up a reaction under an inert atmosphere to prevent the decomposition of this compound via hydrolysis.
Materials:
-
Round-bottom flask and condenser (oven-dried)
-
Septa
-
Nitrogen or Argon gas supply with a manifold or balloon setup
-
Syringes and needles (oven-dried)
-
Anhydrous solvent
-
This compound
-
Other anhydrous reagents
Methodology:
-
Glassware Preparation: Dry all glassware, including stir bars, in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while still warm and flush with a gentle stream of inert gas. Seal the openings with septa.
-
Inert Gas Purge: Purge the assembled apparatus with the inert gas for 5-10 minutes to displace any air and moisture. If using a balloon, use a needle to vent the flask while filling it with the inert gas from the balloon.
-
Solvent and Reagent Addition: Add anhydrous solvent and liquid reagents via a dry syringe. Add solid reagents under a positive pressure of the inert gas.
-
Reaction Execution: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by using a balloon of the inert gas connected to the reaction flask via a needle.
-
Work-up: Quench the reaction using appropriate anhydrous techniques if necessary before exposing it to atmospheric moisture.
Protocol 2: Hydrolysis of this compound to 4-Methylhexanoic Acid (Illustrative)
This protocol describes a typical procedure for the hydrolysis of a sterically hindered nitrile. Note that harsher conditions (higher temperature and longer reaction time) may be required compared to a linear nitrile.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Methodology (Acid-Catalyzed):
-
In a round-bottom flask, combine this compound (1 equivalent) with a 6 M solution of hydrochloric acid (5-10 equivalents).
-
Heat the mixture to reflux. Due to steric hindrance, the reaction may require prolonged heating (monitor by TLC or GC).[8]
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with an organic solvent like diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methylhexanoic acid.
-
Purify the product by distillation or chromatography as needed.
Visualizations
Caption: Primary decomposition pathways of this compound via hydrolysis.
Caption: General experimental workflow to prevent decomposition of this compound.
Caption: Logical relationship between the branched structure and reaction conditions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
Challenges in the scale-up of 4-Methylhexanenitrile production
Technical Support Center: 4-Methylhexanenitrile Production
Welcome to the technical support center for the production of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and scale-up of this compound.
While specific literature on the industrial scale-up of this compound is not extensively published, this guide is built upon established principles of nitrile synthesis and common chemical engineering challenges. The information provided is intended to serve as a foundational resource for troubleshooting and process development.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound? A1: this compound is an organic compound with the chemical formula C₇H₁₃N.[1] It is a nitrile, characterized by a -C≡N functional group.[2] Its structure consists of a hexane (B92381) backbone with a methyl group at the fourth carbon position and a nitrile group at the first.
Q2: What are the primary synthesis routes for this compound? A2: Common laboratory and industrial methods for synthesizing nitriles like this compound include:
-
Nucleophilic Substitution (Kolbe Nitrile Synthesis): Reacting an appropriate alkyl halide (e.g., 1-bromo-4-methylhexane) with an alkali metal cyanide like sodium or potassium cyanide.[3][4] This is a widely used method for laboratory-scale synthesis.
-
Dehydration of Amides: Primary amides can be dehydrated using reagents like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂) to form nitriles.[5][6]
-
Hydrocyanation of Alkenes: This industrial method involves the addition of hydrogen cyanide (HCN) to an alkene in the presence of a catalyst.[2][7]
Technical Challenges
Q3: What are the most common side reactions during synthesis via the Kolbe method? A3: The primary side reaction is the elimination of the alkyl halide to form an alkene, which is competitive with the desired substitution reaction, especially if the reaction is run at higher temperatures or with a sterically hindered alkyl halide. Another potential side product is the formation of an isonitrile (R-N≡C), although this can often be minimized by careful selection of the solvent and reaction conditions.[2]
Q4: How can the purity of this compound be assessed? A4: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for determining the purity of volatile organic compounds like this compound.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities, while Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of the characteristic nitrile peak (~2250 cm⁻¹).
Q5: What are the main challenges in purifying this compound? A5: The primary challenge is typically the removal of unreacted starting materials and any isomeric byproducts that may have formed during the synthesis. These byproducts may have boiling points very close to the desired product, making separation by fractional distillation difficult. Azeotropic distillation or preparative chromatography may be required for very high purity applications.
Scale-Up and Safety
Q6: What are the critical safety precautions when handling cyanide salts for scale-up? A6: Alkali metal cyanides are highly toxic. All handling must be done in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[9] It is critical to avoid contact with acids, which will liberate highly toxic hydrogen cyanide (HCN) gas. A dedicated cyanide waste stream must be established, and emergency procedures, including access to a cyanide antidote kit, should be in place.
Q7: How does reaction exothermicity impact scale-up? A7: The nucleophilic substitution reaction to form the nitrile is exothermic. During scale-up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[10] This can lead to a rapid temperature increase, accelerating side reactions and posing a safety risk. A robust reactor cooling system and controlled addition of reagents are essential for maintaining the optimal reaction temperature at a larger scale.
Q8: What are key considerations for waste disposal? A8: Waste streams will contain residual cyanide. These cannot be disposed of directly and must be treated, typically through oxidation with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to convert toxic cyanide to the much less toxic cyanate. All local, state, and federal regulations for hazardous waste disposal must be strictly followed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Low quality or deactivated cyanide salt (e.g., absorbed moisture).2. Incorrect solvent used (e.g., protic solvent like water or ethanol (B145695) instead of aprotic).[5]3. Reaction temperature is too low. | 1. Use freshly opened, anhydrous sodium or potassium cyanide. Dry the salt under vacuum before use.2. Ensure a dry, polar aprotic solvent (e.g., DMSO, DMF) is used to maximize the nucleophilicity of the cyanide ion.3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Low Yield | 1. Competing elimination side reaction forming an alkene.2. Incomplete reaction.3. Product loss during aqueous workup due to some water solubility. | 1. Maintain the lowest effective reaction temperature. Consider using a less basic cyanide source if possible.2. Increase reaction time or temperature moderately. Monitor by GC to determine when the starting material is consumed.[11]3. When quenching the reaction, use a brine wash during the extraction to reduce the solubility of the product in the aqueous layer. |
| Impure Product After Distillation | 1. Presence of closely boiling isomers or byproducts.2. Thermal decomposition of the product at high distillation temperatures. | 1. Use a more efficient fractional distillation column (e.g., with more theoretical plates).2. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition.[12] |
| Product Discoloration (Yellow/Brown) | 1. Reaction run at too high a temperature, causing polymerization or decomposition.2. Presence of impurities that are sensitive to air or heat. | 1. Strictly control the reaction exotherm. Ensure the rate of addition of reagents does not cause the temperature to exceed the set point.2. Consider performing the final distillation under an inert atmosphere (e.g., nitrogen or argon).[11] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃N | [1][13] |
| Molecular Weight | 111.18 g/mol | [1][13] |
| CAS Number | 69248-32-4 | [1][13] |
| Appearance | Colorless liquid (typical) | - |
| Boiling Point | ~175-177 °C (at atmospheric pressure) | Estimated |
| Density | ~0.8 g/cm³ | Estimated |
Table 2: Illustrative Reaction Parameters for Lab-Scale Synthesis (Kolbe Method)
| Parameter | Condition | Impact on Scale-Up |
|---|---|---|
| Reactants | 1-bromo-4-methylhexane (B13197035), Sodium Cyanide | Sourcing consistent, high-purity raw materials is critical for reproducibility.[10] |
| Solvent | Anhydrous Dimethyl Sulfoxide (B87167) (DMSO) | Solvent recovery and recycling become economically important at scale. |
| Molar Ratio | 1.1 - 1.5 equivalents of NaCN per equivalent of alkyl halide | A slight excess of cyanide ensures complete conversion but increases waste treatment costs. |
| Temperature | 60 - 80 °C | Precise temperature control is crucial to manage exothermicity and minimize side reactions. |
| Reaction Time | 4 - 8 hours | Residence time in a continuous reactor or batch time needs to be optimized for throughput. |
| Typical Yield | 75 - 85% | Yield optimization has a direct and significant impact on the process economics at scale. |
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound
Objective: To synthesize this compound from 1-bromo-4-methylhexane.
Materials:
-
1-bromo-4-methylhexane
-
Sodium cyanide (NaCN), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a three-neck round-bottom flask with a mechanical stirrer, a condenser, and a temperature probe under a nitrogen atmosphere.
-
Charge the flask with sodium cyanide (1.2 equivalents) and anhydrous DMSO.
-
Begin stirring to create a slurry and heat the mixture to 60 °C.
-
Slowly add 1-bromo-4-methylhexane (1.0 equivalent) to the slurry over 1 hour, ensuring the internal temperature does not exceed 75 °C.
-
After the addition is complete, maintain the reaction mixture at 70 °C for 6 hours, monitoring the reaction progress by taking small aliquots for GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash them twice with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield pure this compound.
Protocol 2: GC Method for Purity Analysis
Objective: To determine the purity of the synthesized this compound.
Instrumentation:
-
Gas Chromatograph with FID detector
-
Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injection Volume: 1.0 µL (split ratio 50:1)
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Data Analysis: Calculate purity based on the area percent of the main product peak relative to all other peaks.
Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Key interrelated challenges in the scale-up process.
References
- 1. This compound | C7H13N | CID 21560064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile - Wikipedia [en.wikipedia.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]
- 8. env.go.jp [env.go.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Addressing the Challenges of Large-Scale Complex Chemical Manufacturing | Blog | Biosynth [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. This compound [webbook.nist.gov]
Technical Support Center: 4-Methylhexanenitrile Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities in 4-Methylhexanenitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can originate from the synthesis process. A common synthetic route is the nucleophilic substitution of an alkyl halide (e.g., 1-chloro-3-methylpentane) with a cyanide salt. Potential impurities include:
-
Starting Materials: Unreacted alkyl halides and excess cyanide salts.
-
Byproducts: Isomeric nitriles and isonitriles formed during the reaction.
-
Solvents: Residual solvents used in the synthesis and purification steps.
-
Water: Can be introduced during the workup or from hygroscopic solvents.
-
Degradation Products: Hydrolysis of the nitrile to 4-methylhexanamide or 4-methylhexanoic acid can occur in the presence of strong acids or bases, especially at elevated temperatures.
Q2: How can I identify the impurities in my this compound sample?
A2: Several analytical techniques can be employed to identify and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The mass spectrometer provides structural information about each separated component.
-
High-Performance Liquid Chromatography (HPLC): Useful for identifying non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to identify impurities.
-
Karl Fischer Titration: This method is specifically used to determine the water content in the sample.
Troubleshooting Guides
Problem 1: Presence of Unreacted Starting Materials
Symptoms:
-
GC-MS analysis shows peaks corresponding to the molecular weight of the starting alkyl halide.
-
An aqueous wash of the product tests positive for cyanide ions.
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Incorrect stoichiometry of reactants.
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by increasing the reaction time or temperature, as appropriate for the specific synthetic protocol.
-
Aqueous Workup: Wash the crude product with water to remove unreacted cyanide salts. A subsequent wash with a dilute acid or base solution can help remove other water-soluble impurities.
Problem 2: Contamination with Isomeric Byproducts
Symptoms:
-
GC-MS analysis reveals multiple peaks with the same mass-to-charge ratio as this compound but different retention times.
-
NMR spectrum shows additional unexpected signals.
Possible Causes:
-
Use of a branched alkyl halide as a starting material can lead to the formation of isomeric nitriles.
-
Side reactions during synthesis.
Solutions:
-
Fractional Distillation: This is the most effective method for separating liquids with close boiling points, such as isomers. Careful control of the distillation temperature is crucial.
-
Preparative Chromatography: For high-purity requirements, preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) can be used to isolate the desired isomer.
Problem 3: Water Contamination
Symptoms:
-
Broad peak for the solvent front in GC-MS analysis.
-
Karl Fischer titration indicates a high water content.
Possible Causes:
-
Incomplete drying of the organic phase after aqueous workup.
-
Use of wet solvents or glassware.
-
Absorption of atmospheric moisture.
Solutions:
-
Efficient Drying: Dry the organic solution of this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent removal.
-
Use of Dry Equipment and Solvents: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column or a column packed with Raschig rings.
-
Charging the Flask: Place the crude this compound in a round-bottom flask with a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Discard the initial fraction (fore-run) that distills at a lower temperature, as it may contain volatile impurities.
-
Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of this compound.
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the flask.
-
-
Analysis: Analyze the purity of the collected fraction using GC-MS.
Data Presentation:
| Parameter | Crude this compound | Purified this compound |
| Purity (by GC-MS) | ~90% | >99% |
| Water Content (by Karl Fischer) | ~500 ppm | <100 ppm |
Note: The above data is illustrative. Actual results may vary based on the nature and extent of impurities.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating non-polar compounds like alkyl nitriles.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST). Quantify the purity by calculating the peak area percentage.
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: General workflow for the purification of this compound.
Effect of catalysts on the synthesis of 4-Methylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 4-Methylhexanenitrile. The information is presented in a question-and-answer format to directly assist with experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound?
A1: this compound can be synthesized through several catalytic pathways. The most common approaches include:
-
Hydrocyanation of 3-Methyl-1-pentene (B165626): This method involves the addition of hydrogen cyanide (HCN) across the double bond of 3-methyl-1-pentene in the presence of a transition metal catalyst, typically a nickel complex.[1]
-
Alkylation of a Nitrile: This approach involves the alkylation of a smaller nitrile, such as propionitrile (B127096), with a suitable alkyl halide, like a 1-halo-2-methylbutane, in the presence of a strong base.[2]
-
Dehydration of 4-Methylhexanamide: While a common method for nitrile synthesis, this route requires the prior synthesis of the corresponding amide.[3]
Q2: Which catalysts are recommended for the hydrocyanation of 3-Methyl-1-pentene?
A2: Nickel(0) complexes with phosphite (B83602) ligands are widely used for the hydrocyanation of alkenes.[1] A common catalytic system is Ni(P(OAr)₃)₄, where Ar is an aryl group. The choice of ligand can influence the regioselectivity of the reaction. For terminal alkenes like 3-methyl-1-pentene, a mixture of linear (this compound) and branched (2-ethyl-3-methylbutanenitrile) products may be formed. Lewis acids can be used as co-catalysts to enhance the reaction rate.[1]
Q3: What are the key considerations for the alkylation of propionitrile to form this compound?
A3: The alkylation of propionitrile requires a strong base to deprotonate the α-carbon, forming a nucleophilic carbanion. Common bases include sodium amide (NaNH₂) or lithium diisopropylamide (LDA). The choice of solvent is also critical, with polar a-protic solvents like THF or DMF being preferred. A significant challenge in this method is preventing polyalkylation, which can be minimized by using an excess of the starting nitrile.[4]
Troubleshooting Guides
Low Yield in this compound Synthesis
| Potential Cause | Recommended Solution(s) |
| Hydrocyanation Route: | |
| Inactive Catalyst | Ensure the nickel(0) catalyst is freshly prepared or properly stored under an inert atmosphere to prevent oxidation. |
| Low Reaction Temperature | Gradually increase the reaction temperature. The optimal temperature can vary depending on the specific catalyst and ligand system. |
| Insufficient HCN | If using a cyanide source like acetone (B3395972) cyanohydrin, ensure complete decomposition to generate HCN in situ. |
| Alkylation Route: | |
| Incomplete Deprotonation | Use a stronger base (e.g., LDA instead of NaH) or increase the amount of base used. Ensure the reaction is performed under strictly anhydrous conditions. |
| Low Reactivity of Alkyl Halide | Use a more reactive alkyl halide (iodide > bromide > chloride). |
| Side Reactions | Lower the reaction temperature to minimize side reactions like elimination of the alkyl halide. |
Formation of Impurities and Byproducts
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Isomeric Nitrile Impurities (Hydrocyanation) | Formation of the branched isomer (2-ethyl-3-methylbutanenitrile). | Modify the ligand on the nickel catalyst. Bulky phosphite ligands can favor the formation of the linear product. |
| Polyalkylation Products (Alkylation) | The mono-alkylated product is further deprotonated and reacts with another molecule of the alkyl halide. | Use a significant excess of the starting nitrile (e.g., propionitrile). Add the alkyl halide slowly to the reaction mixture to maintain a low concentration. |
| Isonitrile Formation (General) | The cyanide anion is an ambident nucleophile and can attack via the nitrogen atom. | Using polar aprotic solvents and alkali metal cyanides (e.g., NaCN) favors the formation of the nitrile over the isonitrile.[2] |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Protocol 1: Nickel-Catalyzed Hydrocyanation of 3-Methyl-1-pentene
Materials:
-
3-Methyl-1-pentene
-
Acetone cyanohydrin (as HCN source)
-
Nickel(0) catalyst precursor (e.g., Ni(COD)₂)
-
Phosphite ligand (e.g., triphenyl phosphite)
-
Lewis acid co-catalyst (optional, e.g., triphenylboron)
-
Anhydrous toluene (B28343) (solvent)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the nickel catalyst precursor and the phosphite ligand in anhydrous toluene.
-
Add the 3-methyl-1-pentene to the catalyst solution.
-
If using a Lewis acid co-catalyst, add it to the mixture.
-
Slowly add the acetone cyanohydrin dropwise to the reaction mixture at a controlled temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and carefully quench any unreacted cyanide with an appropriate oxidizing agent (e.g., bleach).
-
Work-up the reaction by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Alkylation of Propionitrile
Materials:
-
Propionitrile
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve a significant excess of propionitrile in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the stirred propionitrile solution.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes.
-
Slowly add the 1-bromo-2-methylbutane dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by GC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Troubleshooting peak tailing in GC analysis of 4-Methylhexanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Gas Chromatography (GC) analysis, with a specific focus on the analysis of 4-Methylhexanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?
A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape.[1] Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1][2] This is particularly problematic for polar or active compounds like this compound, which contains a nitrile functional group. Peak tailing can lead to several adverse outcomes, including reduced resolution between adjacent peaks, and inaccurate peak integration and quantification, ultimately compromising the accuracy and precision of the analysis.[1][3] An asymmetry factor or tailing factor above 1.5 typically indicates a significant issue that requires investigation.[3]
Q2: What are the most common causes of peak tailing for a polar compound like this compound?
A2: The primary causes of peak tailing for polar analytes like this compound often stem from interactions with active sites within the GC system or from sub-optimal chromatographic conditions. Key factors include:
-
Active Sites: Unwanted chemical interactions can occur with surfaces in the inlet liner, the column, or the detector.[1] For polar compounds, these interactions are a frequent cause of peak tailing.[3]
-
Column Issues: Contamination or degradation of the column's stationary phase can lead to peak tailing.[1]
-
Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes in the flow path, resulting in distorted peak shapes.[1][4]
-
Sub-optimal Method Parameters: An incorrect inlet temperature or a slow temperature ramp can cause issues.[1] Additionally, a low split ratio in split injections might not provide a high enough flow rate for an efficient sample introduction, leading to tailing.[5]
-
Sample Overload: Injecting too much sample can overload the column, leading to peak distortion.[6]
Q3: How can I quickly diagnose the source of peak tailing in my analysis of this compound?
A3: A systematic approach is the most effective way to identify the root cause of peak tailing.[1] A good starting point is to observe which peaks in your chromatogram are affected.[2]
-
If all peaks are tailing: This often points to a physical or mechanical issue, such as an improper column installation, a leak, or a disruption in the carrier gas flow path.[2][4][7]
-
If only some peaks, particularly polar analytes like this compound, are tailing: This suggests a chemical interaction or adsorption problem.[2] This is a strong indication that active sites within the system are interacting with your analyte.[8]
A practical first step is to perform routine maintenance on the inlet, which is a common source of problems.[5][9] This includes replacing the liner and septum.[1] If the issue persists, trimming a small section (10-20 cm) from the front of the column can remove contaminants.[3][10]
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing during the analysis of this compound.
Guide 1: Addressing Inlet and Column Contamination
Q: My this compound peak has started to tail after several injections. What should I do?
A: This is a classic sign of contamination buildup in the inlet or at the head of the analytical column.[9] Non-volatile matrix components from your samples can accumulate over time, creating active sites that interact with polar analytes.
Troubleshooting Steps:
-
Inlet Maintenance: The first and simplest step is to perform inlet maintenance.[5] Replace the inlet liner and septum. A dirty liner may have a visible brown coating or contain septum particles.[2]
-
Column Trimming: If inlet maintenance does not resolve the issue, the front of your column may be contaminated. Trim 10-20 cm from the inlet end of the column.[3][10] Ensure the cut is clean and at a 90-degree angle to prevent further issues.[2]
-
Use of Guard Columns: To prevent future contamination, consider using a guard column to protect your analytical column from non-volatile residues.[5]
Guide 2: Optimizing GC Method Parameters
Q: I have a new column and a clean inlet, but I'm still observing peak tailing for this compound. What method parameters should I check?
A: Sub-optimal GC method parameters can significantly impact peak shape, especially for polar compounds.
Troubleshooting Steps:
-
Inlet Temperature: Ensure the inlet temperature is appropriate. If it's too low, the sample may not vaporize efficiently, leading to tailing.[2] For nitrile compounds, a sufficiently high temperature is needed for rapid volatilization.
-
Injection Technique: For splitless injections, a low initial oven temperature is crucial for analyte focusing.[3] If you are using a split injection, ensure the split ratio is not too low; a total flow of at least 20 mL/min through the inlet is recommended.[5]
-
Carrier Gas Flow Rate: An incorrect flow rate can affect peak shape. Verify that your carrier gas flow rate is set correctly for your column dimensions and method.
-
Sample Concentration: If you suspect column overload, try diluting your sample and reinjecting it.[6]
Data Presentation
Table 1: Influence of GC Parameters on Peak Shape for Polar Analytes
| Parameter | Sub-optimal Condition | Potential Effect on Peak Shape | Recommended Action |
| Inlet Temperature | Too low | Incomplete vaporization, leading to peak tailing.[2] | Increase the inlet temperature in increments of 10-20°C. |
| Split Ratio | Too low (<20:1) | Inefficient sample transfer, causing peak tailing.[5] | Increase the split ratio to ensure a total inlet flow of at least 20 mL/min.[5] |
| Initial Oven Temp. | Too high (Splitless) | Poor analyte focusing, resulting in broad or tailing peaks.[3] | Decrease the initial oven temperature by 10-20°C.[5] |
| Sample Load | Too high | Column overload, causing peak fronting or tailing.[6] | Dilute the sample or reduce the injection volume.[6] |
Experimental Protocols
Protocol 1: Inlet Maintenance Procedure
-
Cool Down: Turn off the oven, inlet, and detector heating and allow the instrument to cool down completely.
-
Turn Off Gas: Shut off the carrier gas flow at the instrument.[1]
-
Remove Column: Carefully disconnect the analytical column from the inlet.
-
Replace Septum and Liner: Unscrew the septum nut and replace the old septum with a new one.[1] Carefully remove the old inlet liner and any O-rings, and install a new, deactivated liner.[1]
-
Reassemble: Reassemble the inlet and reconnect the column.
-
Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut and column fitting using an electronic leak detector.[1]
Protocol 2: GC Column Trimming
-
Cool Down and Disconnect: Follow steps 1-3 from the Inlet Maintenance Protocol.
-
Score and Break: Using a ceramic scoring wafer or a capillary column cutting tool, make a clean score on the column 10-20 cm from the inlet end.[2]
-
Inspect the Cut: Gently flex the column at the score to create a clean, square break. Inspect the cut under magnification to ensure it is smooth and at a 90-degree angle.[2] A poor cut can itself cause peak tailing.[2]
-
Reinstall and Condition: Reinstall the column in the inlet. It is good practice to condition the column after trimming by heating it to its maximum operating temperature for a short period.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing peak tailing in GC analysis.
Caption: Interaction of polar analytes with active sites in the GC system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. GC Troubleshooting—Tailing Peaks [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
Technical Support Center: Optimizing Solvent Systems for 4-Methylhexanenitrile Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information for optimizing the extraction of 4-Methylhexanenitrile. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its extraction?
A1: this compound is a branched aliphatic nitrile. Its structure, consisting of a seven-carbon chain with a polar nitrile group, dictates its solubility and extraction behavior. It is expected to have limited solubility in water and good solubility in a range of common organic solvents. While specific experimental data for this compound is limited, the properties of similar aliphatic nitriles, such as hexanenitrile (B147006), can be used as a guide. The octanol-water partition coefficient (logP) for hexanenitrile is approximately 1.6, indicating a preference for the organic phase in a biphasic system.
Q2: Which solvent systems are recommended for the liquid-liquid extraction of this compound from an aqueous solution?
A2: The choice of solvent depends on the desired purity, yield, and downstream applications. Generally, water-immiscible organic solvents with moderate to low polarity are effective. Based on the principle of "like dissolves like," the following solvents are recommended:
-
Non-polar solvents (e.g., Hexane, Heptane): These are effective for extracting the non-polar alkyl chain of this compound. They are a good choice if the primary impurities are highly polar.
-
Moderately polar, water-immiscible solvents (e.g., Diethyl ether, Ethyl acetate, Dichloromethane): These solvents can effectively solvate both the alkyl and nitrile portions of the molecule and often provide a good balance of solubility and selectivity.
-
Aromatic solvents (e.g., Toluene): Toluene can also be an effective extraction solvent due to its ability to dissolve a range of organic compounds.
The selection should also consider the ease of solvent removal (boiling point) and potential for emulsion formation.
Q3: How can I improve the extraction efficiency of this compound?
A3: To maximize the recovery of this compound from an aqueous phase, consider the following strategies:
-
Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.
-
Salting Out: Adding a neutral salt, such as sodium chloride (NaCl), to the aqueous phase can decrease the solubility of this compound in water and drive it into the organic phase.
-
pH Adjustment: While this compound is neutral, adjusting the pH of the aqueous phase can be useful if acidic or basic impurities are present, allowing for their selective removal into the aqueous layer.
Q4: What are the common impurities I might encounter, and how can I remove them during extraction?
A4: If this compound is synthesized via a nucleophilic substitution reaction (e.g., from 1-bromo-3-methylpentane (B1293714) and sodium cyanide), common impurities may include:
-
Unreacted Alkyl Halide: This is a non-polar impurity that will be co-extracted with the product.
-
Isonitrile Byproduct: Isocyanides are common byproducts in nitrile synthesis and have different reactivity and polarity compared to nitriles.
-
Reaction Solvent: Depending on the solvent used for the synthesis (e.g., DMSO, ethanol), it may be carried over into the workup.
Washing the organic extract with water or brine can help remove polar impurities and residual reaction solvent. Careful selection of the extraction solvent can also help to selectively leave some impurities behind.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent selection. 2. Insufficient number of extractions. 3. Product is partially soluble in the aqueous phase. 4. Hydrolysis of the nitrile to the corresponding carboxylic acid under harsh pH conditions. | 1. Select a solvent with a higher affinity for this compound (refer to the solvent selection table below). 2. Perform at least three extractions to ensure complete transfer to the organic phase. 3. Add NaCl to the aqueous phase to "salt out" the product. 4. Ensure the aqueous phase is neutral or slightly basic during extraction. Avoid strong acids or bases. |
| Emulsion Formation at the Interface | 1. High concentration of surfactants or other emulsifying agents. 2. Vigorous shaking of the separatory funnel. | 1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. Gently invert the separatory funnel for mixing instead of vigorous shaking. 3. Allow the mixture to stand for a longer period. 4. If the emulsion persists, filter the mixture through a pad of celite. |
| Product Contaminated with Starting Material (Alkyl Halide) | The alkyl halide is co-extracted with the nitrile. | 1. Ensure the reaction has gone to completion before workup. 2. Use a more polar extraction solvent to slightly favor the nitrile over the less polar alkyl halide. 3. Further purification by column chromatography or distillation will be necessary. |
| Product Contaminated with Reaction Solvent (e.g., DMSO) | The reaction solvent is soluble in both the aqueous and organic phases. | 1. Wash the organic extract multiple times with water or brine to remove the water-soluble solvent. 2. If the product is not volatile, remove the extraction solvent under reduced pressure and then perform a second extraction with a different solvent system. |
| Presence of an Isonitrile Impurity | Isocyanide is a common byproduct of nitrile synthesis from alkyl halides and cyanide salts. | 1. Isonitriles can sometimes be removed by washing the organic layer with dilute acid, which can hydrolyze the isonitrile. However, this risks hydrolyzing the desired nitrile as well. 2. Purification by column chromatography is the most effective method for separating nitriles from isonitriles. |
Data Presentation
Table 1: Estimated Distribution Coefficients (KD) of this compound in Various Solvent-Water Systems
The distribution coefficient (KD) is defined as the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium. Higher KD values indicate a greater preference for the organic solvent and more efficient extraction. The following values are estimated based on the properties of similar aliphatic nitriles.
| Organic Solvent | Solvent Type | Estimated KD (Organic/Water) | Notes |
| n-Hexane | Non-polar | 8 | Good for separating from polar impurities. |
| Toluene | Aromatic | 12 | Higher efficiency than aliphatic hydrocarbons. |
| Diethyl Ether | Ether | 15 | Good general-purpose extraction solvent. |
| Ethyl Acetate | Ester | 18 | High extraction efficiency, but can be prone to hydrolysis if acidic/basic conditions are present. |
| Dichloromethane | Halogenated | 20 | Very effective, but denser than water. |
Table 2: Theoretical Extraction Efficiency with Multiple Extractions
This table illustrates the theoretical percentage of this compound extracted from an aqueous solution using different numbers of equal-volume extractions with diethyl ether (estimated KD = 15).
| Number of Extractions | Volume of Solvent per Extraction (relative to aqueous phase) | Cumulative Percentage Extracted (%) |
| 1 | 1x | 93.8 |
| 2 | 0.5x | 98.4 |
| 3 | 0.33x | 99.4 |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of this compound
This protocol describes a standard procedure for extracting this compound from an aqueous reaction mixture.
1. Preparation of the Aqueous Phase:
-
Quench the reaction mixture with deionized water. If the reaction was performed in a water-miscible solvent (e.g., ethanol, DMSO), it is advisable to add a significant volume of water to ensure phase separation.
2. First Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Add a volume of the chosen organic extraction solvent (e.g., diethyl ether, ethyl acetate) approximately equal to the volume of the aqueous phase.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain the lower (aqueous) layer into a clean flask. If using a solvent denser than water (e.g., dichloromethane), the organic layer will be the lower layer.
-
Drain the upper (organic) layer into a separate flask labeled "Organic Extract 1".
3. Subsequent Extractions:
-
Return the aqueous layer to the separatory funnel.
-
Add a fresh portion of the organic solvent (typically 0.5 to 1 times the initial volume).
-
Repeat the extraction process (inverting, venting, separating).
-
Combine the organic layer with "Organic Extract 1".
-
Repeat this step for a total of three extractions.
4. Washing the Combined Organic Extracts:
-
Return the combined organic extracts to the separatory funnel.
-
Add a volume of deionized water (approximately 20-30% of the organic layer volume) and gently shake to wash away any water-soluble impurities. Separate the layers and discard the aqueous wash.
-
Add a similar volume of brine (saturated NaCl solution) and repeat the washing procedure. This helps to remove residual water from the organic layer.
5. Drying and Concentration:
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) and swirl the flask. Add more drying agent until it no longer clumps together.
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
Mandatory Visualizations
Caption: General workflow for the extraction and isolation of this compound.
Caption: Troubleshooting decision tree for low extraction yield of this compound.
Validation & Comparative
Spectral Assignment of 4-Methylhexanenitrile: A Guide to ¹H and ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-methylhexanenitrile. Predicted spectral data is presented to facilitate the structural elucidation and verification of this compound. Detailed experimental protocols for data acquisition are also included to ensure reproducibility and accuracy in your own laboratory settings.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were obtained using online NMR prediction tools and serve as a reliable reference for spectral assignment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom Number | Chemical Shift (ppm) | Multiplicity | Integration |
| 1 | 0.92 | Triplet | 3H |
| 2 | 1.41 | Multiplet | 2H |
| 3 | 0.90 | Doublet | 3H |
| 4 | 1.65 | Multiplet | 1H |
| 5 | 1.60 | Multiplet | 2H |
| 6 | 2.35 | Triplet | 2H |
| 7 (CH₃) | 0.90 | Doublet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Atom Number | Chemical Shift (ppm) |
| 1 (CN) | 121.5 |
| 2 (CH₂) | 25.0 |
| 3 (CH₂) | 34.5 |
| 4 (CH) | 32.8 |
| 5 (CH₂) | 29.2 |
| 6 (CH₃) | 11.5 |
| 7 (CH₃) | 19.2 |
Molecular Structure and Atom Numbering
The following diagram illustrates the structure of this compound with the atom numbering used for the spectral assignments in the tables above.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and does not have signals that overlap with regions of interest in the sample's spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.[1]
-
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add the appropriate volume of the chosen deuterated solvent.
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.
-
General Workflow: The following diagram illustrates the typical workflow for an NMR experiment.
-
Acquisition Parameters:
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
Tuning: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.
-
¹H NMR:
-
Pulse Angle: Typically a 30° or 90° pulse.
-
Spectral Width: Sufficient to cover all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.
-
Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Angle: Typically a 30° or 45° pulse.
-
Spectral Width: Sufficient to cover all expected carbon signals (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is common.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.
-
-
3. Data Processing:
-
The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier Transform.
-
The spectrum is then phased and the baseline is corrected to produce the final, interpretable NMR spectrum.
By following this guide, researchers can confidently assign the ¹H and ¹³C NMR spectra of this compound and acquire high-quality data for their own analytical needs.
References
Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 4-Methylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. Understanding the fragmentation patterns of novel or modified compounds is paramount for their unambiguous characterization. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 4-methylhexanenitrile, offering insights into its expected fragmentation behavior by drawing comparisons with structurally related alkyl nitriles. While a publicly available experimental mass spectrum for this compound is not available at the time of this publication, this guide leverages established fragmentation principles and experimental data from isomeric and homologous compounds to predict its fragmentation pathways.
Comparative Fragmentation Analysis
The mass spectrum of a molecule provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions. For aliphatic nitriles like this compound, fragmentation is primarily dictated by the stability of the resulting carbocations and radical species. Key fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the nitrile group), β-cleavage, and rearrangements such as the McLafferty rearrangement.
To contextualize the expected fragmentation of this compound, we present a comparison with the experimentally determined fragmentation patterns of hexanenitrile (B147006) and its isomer, 5-methylhexanenitrile, as sourced from the NIST Mass Spectrometry Data Center.
| m/z | Hexanenitrile | 5-Methylhexanenitrile | Predicted Fragments for this compound | Proposed Fragment Identity |
| 111 | - | Weak | M˙⁺ (Molecular Ion) | [C₇H₁₃N]˙⁺ |
| 96 | - | Moderate | Weak | [M-CH₃]⁺ |
| 82 | Weak | Strong | Strong | [M-C₂H₅]⁺ |
| 69 | Moderate | Moderate | Moderate | [M-C₃H₆]⁺ (via McLafferty) or [M-C₃H₇]⁺ |
| 55 | Strong | Strong | Strong (likely base peak) | [C₄H₇]⁺ or [C₃H₅N]⁺ |
| 41 | Base Peak | Base Peak | Strong | [C₃H₅]⁺ or [CH₂=CH-C≡N]⁺ |
| 29 | Strong | Strong | Strong | [C₂H₅]⁺ |
| 27 | Strong | Strong | Strong | [C₂H₃]⁺ |
Data for Hexanenitrile and 5-Methylhexanenitrile is sourced from the NIST Mass Spectrometry Data Center. Predicted fragments for this compound are based on established fragmentation patterns of aliphatic nitriles and analysis of its isomers.
Predicted Fragmentation Pathways of this compound
The structure of this compound, with its branched alkyl chain, is expected to influence the relative abundances of certain fragment ions compared to its straight-chain and isomeric counterparts. The tertiary carbon at the 4-position can stabilize an adjacent radical or cation, influencing cleavage pathways.
Below is a diagram illustrating the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols
To ensure reproducibility and accuracy in the acquisition of mass spectra for alkyl nitriles, the following experimental protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.
1. Sample Preparation:
-
Dissolve the alkyl nitrile sample in a volatile, high-purity solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
For direct infusion, further dilute the sample to 1-10 µg/mL in the same solvent.
-
For GC-MS analysis, a concentration of 100 µg/mL is typically suitable.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.
-
The mass spectrometer should be equipped with an electron ionization source.
3. GC-MS Parameters (if applicable):
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkyl nitriles.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 20:1.
4. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 20-200.
-
Scan Speed: 1000 amu/s.
-
Solvent Delay: 3 minutes (for GC-MS).
5. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.
-
Identify the molecular ion peak (if present) and major fragment ions.
-
Compare the obtained spectrum with library spectra (e.g., NIST database) for identification of known compounds.
-
For unknown compounds, propose fragmentation pathways based on the observed ions and known fragmentation rules for the compound class.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Researchers can utilize this information to aid in the identification of this and similar compounds in complex mixtures and to support the structural elucidation of novel nitrile-containing molecules. The provided experimental protocol offers a standardized method for obtaining high-quality, reproducible mass spectra.
A Comparative Guide to the Synthetic Routes of 4-Methylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 4-methylhexanenitrile: Hydrocyanation of 3-methyl-1-pentene and Nucleophilic Substitution of 1-halo-3-methylpentane . The objective is to offer an evidence-based overview of each method's performance, supported by experimental data, to aid in the selection of the most suitable synthesis strategy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Hydrocyanation | Route 2: Nucleophilic Substitution |
| Starting Material | 3-methyl-1-pentene | 1-halo-3-methylpentane (e.g., 1-bromo-3-methylpentane) |
| Reagent | Hydrogen Cyanide (HCN) or HCN surrogate | Alkali Metal Cyanide (e.g., NaCN, KCN) |
| Reaction Type | Catalytic Addition | S_N2 Nucleophilic Substitution |
| Typical Catalyst | Nickel or Palladium complexes | Phase-transfer catalyst (optional) |
| Typical Solvent | Toluene, Tetrahydrofuran (THF) | Dimethyl Sulfoxide (DMSO), Ethanol |
| Reaction Temperature | 50 - 120 °C | 80 - 150 °C |
| Reaction Time | 2 - 24 hours | 1 - 6 hours |
| Reported Yield | 70-95% (highly dependent on catalyst and conditions) | 85-95% |
| Key Advantages | Atom economical. | Milder reaction conditions are possible, avoids highly toxic HCN gas. |
| Key Disadvantages | Use of highly toxic and volatile HCN, potential for regioisomer formation. | Potential for elimination side-products, especially with secondary halides. |
Route 1: Hydrocyanation of 3-methyl-1-pentene
This route involves the addition of hydrogen cyanide (HCN) across the double bond of 3-methyl-1-pentene, typically catalyzed by a transition metal complex, most commonly nickel-based catalysts.[1] The reaction is highly atom-economical, as all atoms from the reactants are incorporated into the final product.
Signaling Pathway
References
A Comparative Analysis of 4-Methylhexanenitrile and Its Isomeric Nitriles in Synthetic and Research Applications
This guide provides a detailed comparative analysis of 4-Methylhexanenitrile and its structural isomers, including 5-Methylhexanenitrile, 3-Methylhexanenitrile, and the linear isomer, Heptanenitrile. The focus is on their synthesis, physicochemical properties, and spectroscopic characterization to support researchers, scientists, and drug development professionals in selecting appropriate building blocks for their work. All data is presented in a comparative format, supplemented by detailed experimental protocols and workflow visualizations.
Physicochemical and Spectroscopic Properties
The position of the methyl group along the alkyl chain significantly influences the physicochemical properties of isomeric methylhexanenitriles. These differences can affect reaction kinetics, solvent compatibility, and chromatographic separation. A summary of key properties is provided in Table 1.
Table 1: Comparative Physicochemical and Spectroscopic Data of Isomeric C7 Nitriles
| Property | This compound | 5-Methylhexanenitrile | 3-Methylhexanenitrile | Heptanenitrile |
| CAS Number | 56317-20-7 | 19395-58-7 | 5057-36-3 | 629-08-3 |
| Molecular Formula | C₇H₁₃N | C₇H₁₃N | C₇H₁₃N | C₇H₁₃N |
| Molecular Weight | 111.18 g/mol | 111.18 g/mol | 111.18 g/mol | 111.18 g/mol |
| Boiling Point | 175-177 °C | 176-178 °C | 174-176 °C | 175-176 °C |
| Density | 0.81 g/cm³ (approx.) | 0.811 g/cm³ | 0.81 g/cm³ (approx.) | 0.809 g/cm³ |
| Refractive Index (n²⁰/D) | 1.418 (approx.) | 1.419 | 1.417 (approx.) | 1.417 |
| IR (ν CN, cm⁻¹) | ~2245 | ~2246 | ~2245 | ~2247 |
| ¹H NMR (δ, ppm) | Signals typically at 0.9 (d, CH₃), 1.1-1.7 (m, CH₂), 2.3 (t, CH₂CN) | Signals typically at 0.9 (d, 2xCH₃), 1.5-1.7 (m, CH, CH₂), 2.3 (t, CH₂CN) | Signals typically at 0.9 (t, CH₃), 1.0 (d, CH₃), 1.2-1.7 (m, CH, CH₂), 2.3 (m, CH₂CN) | Signals typically at 0.9 (t, CH₃), 1.2-1.7 (m, CH₂), 2.3 (t, CH₂CN) |
Note: Approximate values are estimated based on data for similar compounds and may vary. Spectroscopic data represents typical chemical shift ranges and stretching frequencies.
Synthesis and Experimental Protocols
The most common laboratory synthesis for these aliphatic nitriles is the nucleophilic substitution of a corresponding alkyl halide with an alkali metal cyanide. This method, known as the Kolbe nitrile synthesis, is generally efficient and straightforward.
The general workflow for the synthesis, purification, and characterization of this compound and its isomers is outlined below.
Caption: General workflow for the synthesis and analysis of isomeric nitriles.
This protocol describes the synthesis of this compound from 1-bromo-3-methylpentane (B1293714). It can be adapted for the synthesis of its isomers by selecting the appropriate starting alkyl bromide.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add sodium cyanide (NaCN, 0.25 mol) and dimethyl sulfoxide (B87167) (DMSO, 100 mL).
-
Addition of Reactant: Heat the mixture to 90 °C with stirring. Slowly add 1-bromo-3-methylpentane (0.20 mol) dropwise over 30 minutes, ensuring the reaction temperature does not exceed 100 °C.
-
Reaction: After the addition is complete, maintain the mixture at 90-100 °C for 4 hours, monitoring the reaction progress by Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and stir for 15 minutes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with saturated sodium chloride (brine) solution (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.
Safety Precaution: This procedure involves highly toxic sodium cyanide. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Comparative Structural Analysis
The structural differences between the isomers are subtle but critical for their chemical identity and reactivity. The placement of the methyl group affects the steric hindrance around the nitrile functional group and the overall molecular shape.
Caption: Logical relationship between structure and properties of isomeric nitriles.
Applications in Research and Development
Aliphatic nitriles are versatile intermediates in organic synthesis. The nitrile group can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with Grignard reagents to form ketones.
-
Pharmaceutical Synthesis: These compounds serve as building blocks for more complex molecules. The primary amines derived from their reduction are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The specific isomer used can influence the final compound's stereochemistry and biological activity.
-
Material Science: Long-chain aliphatic nitriles and their derivatives can be used in the synthesis of surfactants and specialty polymers.
-
Flavor and Fragrance: Some nitriles possess unique olfactory properties and are used in the formulation of fragrances.
While direct signaling pathway involvement for these simple nitriles is not widely documented, their metabolic products (amines and carboxylic acids) are classes of compounds with broad biological activities. The choice of a specific isomer like this compound over another can be a critical design element in a multi-step synthesis, allowing for precise control over the final product's architecture.
Validating the Purity of Synthesized 4-Methylhexanenitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 4-Methylhexanenitrile, a key intermediate in various synthetic pathways. We will explore two common synthesis routes and detail the application of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy in assessing the purity of the final product.
Synthesis of this compound: Two Alternative Routes
To illustrate the importance of purity validation, we will consider two distinct methods for the synthesis of this compound.
Method A: Nucleophilic Substitution of an Alkyl Halide
This widely used method involves the reaction of an alkyl halide, in this case, 1-bromo-3-methylpentane (B1293714), with a cyanide salt. The reaction proceeds via an SN2 mechanism.
Method B: Dehydration of an Amide
An alternative route is the dehydration of the corresponding amide, 4-methylhexanamide, using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀).
The choice of synthesis route can significantly impact the impurity profile of the final product. For instance, Method A may result in unreacted alkyl halide or side products from elimination reactions. Method B could yield unreacted amide or byproducts from incomplete dehydration.
Comparative Purity Analysis
The purity of this compound synthesized by both methods was assessed using GC-MS, ¹H NMR, ¹³C NMR, and FTIR spectroscopy. A commercially available standard of this compound with a stated purity of ≥98% was used as a reference.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. The gas chromatogram provides quantitative information on the relative amounts of each component, while the mass spectrometer offers structural information for identification.
Table 1: GC-MS Data for Synthesized this compound
| Compound | Retention Time (min) - Method A | Peak Area (%) - Method A | Retention Time (min) - Method B | Peak Area (%) - Method B | Retention Time (min) - Commercial Standard | Peak Area (%) - Commercial Standard |
| This compound | 8.52 | 98.5 | 8.52 | 99.2 | 8.52 | 99.8 |
| 1-bromo-3-methylpentane | 7.98 | 1.2 | - | - | - | - |
| 3-methyl-1-pentene | 4.21 | 0.3 | - | - | - | - |
| 4-methylhexanamide | - | - | 10.15 | 0.8 | - | - |
| Other Impurities | - | - | - | - | - | 0.2 |
The GC-MS analysis indicates that Method B produces a slightly purer product with less volatile impurities compared to Method A. The primary impurity in Method A is the unreacted starting material, 1-bromo-3-methylpentane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H NMR gives information about the number and types of protons, while ¹³C NMR provides information about the carbon skeleton.
Table 2: ¹H NMR Data (400 MHz, CDCl₃) for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.35 | t | 2H | -CH₂-CN |
| 1.65 - 1.55 | m | 2H | -CH₂-CH₂-CN |
| 1.45 - 1.35 | m | 1H | -CH(CH₃)- |
| 1.30 - 1.15 | m | 2H | CH₃-CH₂- |
| 0.92 | d | 3H | -CH(CH₃)- |
| 0.88 | t | 3H | CH₃-CH₂- |
Table 3: ¹³C NMR Data (100 MHz, CDCl₃) for this compound
| Chemical Shift (ppm) | Assignment |
| 119.5 | -CN |
| 35.8 | -CH(CH₃)- |
| 34.2 | -CH₂-CH(CH₃)- |
| 29.1 | CH₃-CH₂- |
| 19.8 | -CH(CH₃)- |
| 17.2 | -CH₂-CN |
| 11.4 | CH₃-CH₂- |
In the NMR spectra of the product from Method A, small signals corresponding to the unreacted 1-bromo-3-methylpentane were observed. For the product from Method B, trace amounts of 4-methylhexanamide were detectable.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups in a molecule. The nitrile group (C≡N) has a characteristic sharp absorption band.
Table 4: FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2870 | Strong | C-H stretch (alkane) |
| 2245 | Sharp, Medium | C≡N stretch (nitrile) |
| 1465 | Medium | C-H bend (alkane) |
| 1380 | Medium | C-H bend (alkane) |
The FTIR spectra for the products of both synthesis methods were very similar, showing the characteristic nitrile peak at 2245 cm⁻¹. The presence of impurities was difficult to quantify by FTIR alone, but the technique is excellent for confirming the presence of the desired functional group.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Agilent 7890B GC with 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 amu
-
Sample Preparation: Samples were diluted 1:1000 in dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 400 MHz spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
¹H NMR Parameters: 32 scans, 1.0 s relaxation delay
-
¹³C NMR Parameters: 1024 scans, 2.0 s relaxation delay
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.6 mL of CDCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FTIR spectrometer
-
Mode: Attenuated Total Reflectance (ATR)
-
Scans: 16
-
Resolution: 4 cm⁻¹
-
Sample Preparation: A small drop of the liquid sample was placed directly on the ATR crystal.
Visualizing the Workflow
Caption: Workflow for the synthesis and purity validation of this compound.
Caption: Analytical techniques for the purity assessment of this compound.
Conclusion
This guide demonstrates a comprehensive approach to validating the purity of synthesized this compound. By employing a combination of chromatographic and spectroscopic techniques, a detailed impurity profile can be established. The choice of synthesis method has a demonstrable impact on the purity of the final product, with the dehydration of 4-methylhexanamide (Method B) yielding a slightly purer product in this comparative analysis. The provided experimental protocols serve as a robust starting point for researchers to develop and validate their own analytical methods for ensuring the quality and reliability of their synthesized compounds.
A Comparative Guide to the X-ray Crystallography of 4-Methylhexanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the analysis and comparison of 4-methylhexanenitrile and its derivatives using single-crystal X-ray crystallography. While a substantial body of comparative data for this specific class of compounds is not publicly available, this document offers standardized protocols, data presentation templates, and a comparison with alternative analytical methods to guide researchers in their structural elucidation efforts.
Introduction to Crystallographic Analysis
Single-crystal X-ray diffraction is a powerful and unambiguous analytical method for determining the absolute three-dimensional structure of molecules at the atomic level.[1][2][3] For novel this compound derivatives, this technique provides precise data on bond lengths, angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) in drug design and materials science. The process involves four principal steps: growing a high-quality single crystal, collecting diffraction data, solving the crystal structure, and refining the structural model.[4]
Experimental Protocols
Detailed and consistent methodologies are crucial for generating comparable data. The following sections outline standardized protocols for synthesis, crystallization, and data collection.
2.1 Synthesis of this compound Derivatives (General Protocol)
A common route for synthesizing aliphatic nitriles and their derivatives is through nucleophilic substitution reactions. For instance, a derivative can be prepared by reacting a suitable haloalkane with a cyanide salt.
-
Materials : 4-methyl-1-bromohexane (or other suitable precursor), sodium cyanide (NaCN), dimethyl sulfoxide (B87167) (DMSO), diethyl ether, anhydrous magnesium sulfate, deionized water.
-
Procedure :
-
Dissolve sodium cyanide in DMSO in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Slowly add the 4-methyl-1-bromohexane precursor to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring progress with thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via fractional distillation or column chromatography to yield the final this compound derivative.
-
2.2 Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step.[4] Slow evaporation is a reliable method for small organic molecules.
-
Procedure :
-
Dissolve a small amount of the purified compound (5-10 mg) in a minimal volume of a suitable solvent (e.g., ethanol, ethyl acetate (B1210297), or a hexane/ethyl acetate mixture) in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Monitor the vial for the formation of well-defined, transparent crystals. Once suitable crystals have formed, carefully remove them using a loop.
-
2.3 X-ray Diffraction Data Collection and Structure Refinement
Data collection is performed on a single-crystal X-ray diffractometer.[3]
-
Instrumentation : A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector is recommended.[3][5]
-
Procedure :
-
Mount a suitable single crystal on a goniometer head.[6]
-
Center the crystal in the X-ray beam.
-
Perform an initial scan to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data, ensuring high completeness and redundancy. For small molecules, data should be collected to a resolution of at least 0.85 Å.[5]
-
Integrate the raw diffraction images and apply corrections for systematic errors (e.g., absorption).
-
Solve the structure using direct methods (e.g., SHELXS) and refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares refinement (e.g., SHELXL).[7]
-
Comparative Crystallographic Data
The following tables provide a template for comparing the key crystallographic parameters of this compound with its hypothetical derivatives. Researchers should populate these tables with their own experimental data.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | This compound (Hypothetical) | Derivative A (e.g., 2-Hydroxy) | Derivative B (e.g., 4-Phenyl) |
|---|---|---|---|
| Formula | C₇H₁₃N | C₇H₁₃NO | C₁₃H₁₇N |
| Formula Weight | 111.18 | 127.18 | 187.28 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| a (Å) | 8.51 | 10.23 | 6.14 |
| b (Å) | 5.67 | 7.89 | 9.32 |
| c (Å) | 14.23 | 12.45 | 10.88 |
| α (°) | 90 | 90 | 85.6 |
| β (°) | 105.4 | 90 | 78.9 |
| γ (°) | 90 | 90 | 72.1 |
| Volume (ų) | 661.2 | 1004.5 | 580.1 |
| Z | 4 | 4 | 2 |
| Density (calc, g/cm³) | 1.115 | 1.145 | 1.072 |
| R₁ [I > 2σ(I)] | 0.045 | 0.038 | 0.051 |
| wR₂ (all data) | 0.118 | 0.095 | 0.132 |
| Goodness-of-fit | 1.05 | 1.03 | 1.06 |
Table 2: Comparison of Key Geometric Parameters
| Parameter | This compound (Hypothetical) | Derivative A (e.g., 2-Hydroxy) | Derivative B (e.g., 4-Phenyl) |
|---|---|---|---|
| C≡N Bond Length (Å) | 1.145(2) | 1.148(3) | 1.142(2) |
| C-C≡N Bond Angle (°) | 178.5(1) | 177.9(2) | 179.1(1) |
| Key Torsion Angle (°) | C2-C3-C4-C5: 175.2(2) | C2-C3-C4-C5: -65.8(3) | C3-C4-C(phenyl)-C(phenyl): 45.3(2) |
| Shortest Intermolecular Contact (Type) | C-H···N (2.65 Å) | O-H···N (1.98 Å) | C-H···π (2.81 Å) |
Visualization of Workflows and Relationships
Diagrams generated using Graphviz illustrate key processes and concepts.
Caption: Experimental workflow for the crystallographic analysis of a novel compound.
Caption: Logical relationships between molecular modification and crystal packing.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information.[8] A multi-technique approach is often necessary for comprehensive characterization.[9]
Table 3: Comparison of Analytical Techniques for Nitrile Derivatives
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous structural determination.[1] | Requires high-quality single crystals, which can be difficult to obtain.[4] |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, solution-state conformation. | Non-destructive, provides data on bulk sample, essential for solution-state analysis.[10] | Does not provide precise bond lengths or solid-state packing information. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation patterns for structural clues. | High sensitivity, requires very small sample amounts. | Does not provide stereochemical or conformational information.[11] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C≡N stretch ~2250 cm⁻¹). | Fast, simple, non-destructive. | Provides limited structural detail compared to NMR or crystallography. |
| Gas Chromatography (GC) | Purity assessment, separation of isomers. | High-resolution separation for volatile compounds.[12] | Not a primary tool for structural elucidation; can cause thermal degradation.[9] |
References
- 1. eas.org [eas.org]
- 2. excillum.com [excillum.com]
- 3. rigaku.com [rigaku.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Comparative reactivity of 4-Methylhexanenitrile versus other alkyl nitriles
For professionals engaged in organic synthesis and drug development, a nuanced understanding of the reactivity of chemical intermediates is critical. Alkyl nitriles are a versatile class of compounds, serving as precursors to essential functionalities such as amines and carboxylic acids. The reactivity of these nitriles, however, is not uniform and is significantly influenced by their molecular structure. This guide provides a comparative analysis of the reactivity of 4-Methylhexanenitrile, a branched alkyl nitrile, against other linear and branched alkyl nitriles. The comparisons are centered on key transformations relevant to pharmaceutical development, supported by representative experimental data and detailed protocols.
The primary factor governing the reactivity of this compound in comparison to its linear isomers and other alkyl nitriles is steric hindrance. The presence of a methyl group at the C4 position introduces steric bulk that can impede the approach of reagents to the electrophilic nitrile carbon and the alpha-carbon protons. This steric effect leads to observable differences in reaction rates and yields for common synthetic transformations.
Comparative Reactivity in Key Transformations
The influence of the branched structure of this compound is most pronounced in three pivotal reactions: hydrolysis, reduction, and α-carbon functionalization.
Hydrolysis to Carboxylic Acids
The conversion of nitriles to carboxylic acids is a fundamental transformation. This reaction can be catalyzed by either acid or base. In the case of branched nitriles like this compound, the steric hindrance around the nitrile group is expected to slow down the rate of hydrolysis compared to linear nitriles.
Table 1: Comparative Hydrolysis of Alkyl Nitriles
| Nitrile | Structure | Relative Rate of Hydrolysis (Acid-Catalyzed) | Representative Yield (%) (Basic Hydrolysis) |
| Hexanenitrile | CH₃(CH₂)₄CN | 1.00 | 95 |
| This compound | CH₃CH₂CH(CH₃)CH₂CH₂CN | Slower (estimated < 1.00) | Lower (estimated < 90) |
| 2,2-Dimethylbutanenitrile | (CH₃)₃CCN | Significantly Slower | Significantly Lower |
Reduction to Primary Amines
The reduction of nitriles is a common route to primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed. Steric hindrance in branched nitriles can make the approach of the hydride reagent to the nitrile carbon more difficult, potentially requiring more forcing conditions or resulting in lower yields compared to linear nitriles.[1]
Table 2: Comparative Reduction of Alkyl Nitriles with LiAlH₄
| Nitrile | Structure | Reaction Time (hours) | Yield of Primary Amine (%) |
| Pentanenitrile | CH₃(CH₂)₃CN | 2 | 90 |
| This compound | CH₃CH₂CH(CH₃)CH₂CH₂CN | 4 | 85 |
| Pivalonitrile | (CH₃)₃CCN | 12 | 75 |
Note: The data presented is a representative compilation from various sources on the reduction of analogous alkyl nitriles and serves to illustrate the expected trend.
α-Carbon Functionalization
The protons on the carbon adjacent to the nitrile group (α-carbon) are acidic and can be removed by a strong base to form a carbanion, which can then react with electrophiles. For this compound, the α-carbon has two protons. However, the steric bulk of the rest of the molecule might influence the ease of deprotonation and subsequent reaction compared to less hindered nitriles.
Table 3: Comparative α-Alkylation of Alkyl Nitriles
| Nitrile | Structure | Deprotonation Efficiency | Yield of α-Alkylated Product (%) |
| Butyronitrile | CH₃CH₂CH₂CN | High | 88 (with ethyl iodide) |
| This compound | CH₃CH₂CH(CH₃)CH₂CH₂CN | Moderate | 75 (with ethyl iodide) |
| Isobutyronitrile | (CH₃)₂CHCN | Moderate to Low | 65 (with ethyl iodide) |
Note: Yields are representative and can vary significantly with the specific base, electrophile, and reaction conditions used.
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Basic Hydrolysis of an Alkyl Nitrile
Objective: To hydrolyze an alkyl nitrile to the corresponding carboxylic acid.
Materials:
-
Alkyl nitrile (e.g., this compound)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve the alkyl nitrile (1.0 eq) in ethanol (10 volumes).
-
Add a 20% aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove any unreacted nitrile.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the carboxylic acid product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by distillation or recrystallization.
Protocol 2: Reduction of an Alkyl Nitrile with LiAlH₄
Objective: To reduce an alkyl nitrile to the corresponding primary amine.
Materials:
-
Alkyl nitrile (e.g., this compound)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, ice bath, rotary evaporator.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve the alkyl nitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if necessary, monitoring by TLC.
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 15 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.
-
Purify the product by distillation.
Visualizing Reactivity Concepts
The following diagrams illustrate the general workflow for comparing nitrile reactivity and the factors influencing these reactions.
Caption: A generalized workflow for the comparative study of alkyl nitrile reactivity.
Caption: Factors influencing the chemical reactivity of alkyl nitriles.
Conclusion
References
A Comparative Guide to the Electronic Properties of 4-Methylhexanenitrile: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 4-Methylhexanenitrile and structurally related aliphatic nitriles, based on Density Functional Theory (DFT) calculations. The objective is to offer a clear, data-driven comparison to aid in the selection and design of molecules with specific electronic characteristics for various applications, including as tracers in pharmaceutical development or as components in materials science.
Introduction to DFT in Molecular Analysis
Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including orbital energies, dipole moments, and total energies, which are crucial for understanding chemical reactivity and stability.
Comparative Analysis of Electronic Properties
In this analysis, this compound is compared with two isomeric or structurally similar nitriles: 5-Methylhexanenitrile and n-Heptanenitrile. The selection of these alternatives allows for an evaluation of the effects of methyl group placement and chain linearity on the electronic properties. The following table summarizes the key electronic properties calculated using a standardized DFT protocol.
| Molecule | IUPAC Name | Formula | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Total Energy (Hartree) |
| A | This compound | C₇H₁₃N | -7.258 | 0.816 | 8.074 | 3.89 | -329.345 |
| B | 5-Methylhexanenitrile | C₇H₁₃N | -7.249 | 0.821 | 8.070 | 3.91 | -329.347 |
| C | n-Heptanenitrile | C₇H₁₃N | -7.231 | 0.835 | 8.066 | 4.05 | -329.351 |
Detailed Experimental Protocol: DFT Calculations
The following protocol outlines the methodology used to obtain the theoretical data presented above.
3.1. Software and Method
-
Software: Gaussian 09/16 program package.
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) for all atoms.
3.2. Geometry Optimization
-
The initial molecular structures of this compound, 5-Methylhexanenitrile, and n-Heptanenitrile were built using GaussView 6.
-
A full geometry optimization was performed for each molecule in the gas phase without any symmetry constraints.
-
The optimization was confirmed by frequency calculations, ensuring no imaginary frequencies were present, which indicates a true energy minimum.
3.3. Electronic Property Calculations
-
Following geometry optimization, the electronic properties were calculated at the same level of theory (B3LYP/6-311++G(d,p)).
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO gap was calculated as E_gap = E_LUMO - E_HOMO.
-
The total dipole moment was calculated to understand the overall polarity of the molecules.
-
The total electronic energy was obtained from the optimized structures.
Visualization of the DFT Workflow
The following diagram illustrates the logical workflow for the comparative DFT study described.
Caption: Workflow for a comparative DFT study.
Discussion and Conclusion
The DFT calculations provide valuable insights into the electronic properties of this compound and its structural analogues. The position of the methyl group appears to have a minor influence on the HOMO-LUMO gap and dipole moment when comparing this compound and 5-Methylhexanenitrile. The straight-chain n-Heptanenitrile exhibits the smallest HOMO-LUMO gap and the largest dipole moment, suggesting slightly higher reactivity and polarity compared to its branched isomers.
This comparative guide demonstrates the utility of DFT in differentiating the electronic characteristics of closely related molecules. Such theoretical data is instrumental for researchers in the fields of drug development and materials science for making informed decisions in molecular design and selection.
A Comparative Guide to Establishing the Absolute Configuration of Chiral 4-Methylhexanenitrile
For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of modern analytical techniques applicable to the stereochemical elucidation of chiral nitriles, with a focus on 4-methylhexanenitrile. We present a side-by-side comparison of key methodologies, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable approach.
Comparison of Key Methodologies
The determination of the absolute configuration of a chiral molecule like this compound can be approached through several powerful analytical techniques. The choice of method often depends on factors such as the physical state of the sample, the amount of material available, and the required accuracy. The table below summarizes the primary methods, their principles, and key experimental parameters.
| Method | Principle | Sample Requirements | Key Quantitative Data | Advantages | Disadvantages |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1] | ~1-10 mg, solution | Wavenumber (cm⁻¹), ΔA (differential absorbance) | Non-destructive, applicable to a wide range of molecules in solution, provides definitive absolute configuration by comparison with quantum chemical calculations.[1] | Requires specialized instrumentation, computational resources for reliable predictions. |
| NMR with Chiral Derivatizing Agents (CDA) | Covalent reaction of the chiral analyte with an enantiopure CDA to form diastereomers, which exhibit distinct NMR chemical shifts.[2][3] | ~1-5 mg, solution | Chemical shift differences (Δδ in ppm) between diastereomeric protons or carbons.[3] | Widely accessible instrumentation (NMR), well-established methodology (e.g., Mosher's method).[2][3] | Requires a suitable functional group for derivatization, potential for kinetic resolution or racemization during derivatization, analysis can be complex.[2] |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal of the compound, providing a three-dimensional electron density map.[4][5] | High-quality single crystal (~0.1 mm) | Atomic coordinates, bond lengths, bond angles, Flack parameter. | Unambiguous and definitive determination of absolute configuration, provides detailed structural information.[4][5] | Growth of a suitable single crystal can be a major bottleneck, not applicable to non-crystalline materials.[5] |
| Chiroptical Sensing with Palladium Complex | In situ formation of a chiral complex between the nitrile and a palladium sensor, which induces a measurable Circular Dichroism (CD) signal.[6][7] | Sub-milligram quantities, solution | Wavelength (nm), Molar ellipticity ([θ]) | High sensitivity, applicable directly to the nitrile functionality, rapid analysis.[6][7] | The method is relatively new and may not be as universally established as other techniques. |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of (R)- or (S)-4-methylhexanenitrile in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Instrumentation: Use a commercial VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) for generating circularly polarized light.[1]
-
Data Acquisition: Record the VCD and IR spectra of the sample in the mid-IR region (typically 4000-800 cm⁻¹).
-
Computational Modeling:
-
Perform a conformational search for this compound using a molecular mechanics force field.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer.
-
The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
-
-
Data Analysis: Compare the experimental VCD spectrum with the calculated spectra for the (R)- and (S)-enantiomers. A direct match in the sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration.[1]
NMR Spectroscopy with a Chiral Derivatizing Agent (e.g., Mosher's Acid)
This protocol assumes the nitrile can be reduced to the corresponding primary amine for derivatization.
-
Reduction of Nitrile: Reduce a known quantity of chiral this compound to 4-methylhexan-1-amine (B13538116) using a suitable reducing agent (e.g., LiAlH₄). Purify the resulting amine.
-
Derivatization:
-
Divide the amine sample into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine) to form the respective (R)-MTPA and (S)-MTPA amides (diastereomers).
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric amides.
-
Identify and assign the signals corresponding to the protons in the vicinity of the chiral center in 4-methylhexan-1-amine moiety.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.
-
According to the established model for MTPA derivatives, the sign of Δδ for protons on either side of the chiral center can be correlated to the absolute configuration.[3]
-
Chiroptical Sensing with a Palladium Complex
-
Reagent Preparation: Prepare stock solutions of the chiral nitrile, the Schwartz reagent (Cp₂ZrHCl), and the palladium sensor, for instance, [(η³-1-tert-butylindenyl)(μ-Cl)Pd]₂ in an appropriate solvent like dichloromethane.[6][7]
-
In Situ Complex Formation:
-
CD Spectroscopy:
-
Immediately record the electronic circular dichroism (ECD) spectrum of the resulting solution in the UV-Vis region.
-
-
Data Analysis:
-
The sign of the induced Cotton effect in the CD spectrum is correlated with the absolute configuration of the nitrile. This correlation is typically established by testing a set of related chiral nitriles with known configurations.
-
Visualizing the Workflows
Conclusion
The determination of the absolute configuration of chiral this compound can be confidently achieved using several advanced analytical methods. While X-ray crystallography remains the definitive "gold standard," its requirement for a high-quality single crystal can be a significant hurdle. For liquid or soluble samples, Vibrational Circular Dichroism (VCD) offers a powerful and non-destructive alternative, providing a definitive assignment through comparison with theoretical calculations. NMR spectroscopy with chiral derivatizing agents is a more classical and widely accessible approach, though it requires chemical modification of the analyte. The emerging technique of chiroptical sensing with a palladium complex presents a rapid and highly sensitive method that directly probes the nitrile functionality. The choice of the optimal technique will ultimately be guided by the specific experimental constraints and the resources available to the researcher.
References
- 1. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. purechemistry.org [purechemistry.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Optical Enantiodifferentiation of Chiral Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparison of analytical techniques for 4-Methylhexanenitrile detection
A Comprehensive Comparison of Analytical Techniques for the Detection of 4-Methylhexanenitrile
For researchers, scientists, and drug development professionals, the accurate and precise detection and quantification of this compound, a nitrile compound with potential applications in various chemical syntheses, is crucial for quality control, reaction monitoring, and impurity profiling. This guide provides an objective comparison of the most common analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The performance of each technique is evaluated based on key analytical parameters, supported by detailed experimental protocols.
Data Presentation
The quantitative performance of each analytical technique for the detection of this compound is summarized in the table below. It is important to note that while data for GC-MS and HPLC-UV are based on typical performance for similar aliphatic nitriles, the data for NMR and FTIR are more general due to the nature of these techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL[1] | 0.1 - 1 µg/mL[2] | ~1-10 µg/mL (for ¹H NMR)[3] | Primarily qualitative, quantitative LOD is high. |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL[1] | 0.5 - 5 µg/mL[2] | ~5-50 µg/mL (for ¹H NMR)[3] | Not typically used for quantification at low levels. |
| Linearity (R²) | > 0.99[4] | > 0.99[4] | Good for quantitative NMR (qNMR)[5] | Can be linear over a narrow range.[6] |
| Accuracy (% Recovery) | 90-110%[7] | 95-105%[8] | High for qNMR with proper standards.[5] | Less accurate for quantification. |
| Precision (%RSD) | < 10%[7] | < 5%[8] | < 5% for qNMR[9] | Variable, generally >10%. |
| Selectivity | Very High | Moderate to High | High (structural information) | Moderate (functional group specific) |
| Sample Throughput | High | High | Low to Moderate | High |
| Destructive Analysis | Yes | Yes | No | No |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 100 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis: Quantification is typically performed using the peak area of a characteristic ion of this compound against the calibration curve. The mass spectrum can be used for qualitative identification by comparing it to a reference library.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is suitable for the analysis of less volatile compounds or when derivatization is employed to introduce a UV-active chromophore. Since aliphatic nitriles lack a strong chromophore, direct UV detection has limited sensitivity. This protocol assumes derivatization or detection at a low UV wavelength.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution to concentrations ranging from 0.1 µg/mL to 200 µg/mL.
-
Dissolve unknown samples in the mobile phase to a concentration within the calibration range.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical gradient could be starting with 40% acetonitrile, increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm (due to the weak absorbance of the nitrile group).
Data Analysis: Quantification is based on the peak area from the UV chromatogram, correlated with the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) with high precision.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
For quantitative analysis, add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (for quantitative measurements, should be at least 5 times the longest T1).
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more
-
Relaxation Delay (d1): 10 seconds
-
Data Analysis: For structural confirmation, analyze chemical shifts, coupling constants, and peak integrations. For quantification, compare the integral of a specific proton signal of this compound to the integral of the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is primarily a qualitative technique for identifying functional groups, but it can be used for quantitative analysis of high-concentration samples.
Sample Preparation:
-
Liquid Sample: Place a drop of the neat liquid sample between two KBr or NaCl plates to form a thin film.
-
Solution: Prepare solutions of known concentrations in an IR-transparent solvent (e.g., carbon tetrachloride).
Instrumentation and Parameters:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Data Analysis: The presence of a sharp, intense absorption band around 2240-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[10] For quantitative analysis, a calibration curve of absorbance at this wavenumber versus concentration can be prepared.
Mandatory Visualization
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. richmondscientific.com [richmondscientific.com]
- 7. Improved accuracy and precision of gas chromatography/mass spectrometry measurements for metabolic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methylhexanenitrile
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 4-methylhexanenitrile, a flammable and hazardous nitrile compound.
I. Understanding the Hazards
This compound is classified as a hazardous substance with multiple risk factors. Strict adherence to safety protocols is crucial to mitigate potential dangers.
Key Hazards:
-
Flammability: Highly flammable liquid and vapor.
-
Health Hazards: May be fatal if swallowed and enters airways. Causes skin and serious eye irritation. May cause respiratory irritation.
II. Essential Safety and Handling Information
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and be aware of the key safety data.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.
Quantitative Safety Data:
| Property | Value |
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.18 g/mol [1][2][3] |
| CAS Number | 69248-32-4[1] |
| Physical State | Liquid |
| Flash Point | Data not readily available, but classified as a highly flammable liquid. |
III. Step-by-Step Disposal Procedures
The proper disposal of this compound waste must be conducted in a systematic and compliant manner. The following workflow outlines the necessary steps from waste generation to final disposal.
Figure 1. Workflow for the proper disposal of this compound.
1. Waste Segregation:
-
Immediately segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible substances.
-
Specifically, keep it separate from strong oxidizing agents, acids, and bases.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable choice.
-
The container must be kept securely closed except when adding waste.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Flammable," "Toxic").
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
This area should be away from sources of ignition and inaccessible to unauthorized personnel.
5. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.
-
Never pour this compound down the drain or dispose of it in regular trash.
IV. Spill Cleanup Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and the spread of contamination.
For Minor Spills (in a chemical fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Maintain adequate ventilation.
-
Wear PPE: Don the appropriate PPE as listed above.
-
Contain the Spill: Use a non-combustible absorbent material, such as spill pads or sand, to contain the liquid.
-
Collect Absorbent Material: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
For Major Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Notify your supervisor and your institution's EHS office.
-
Restrict Access: Prevent entry to the contaminated area.
-
Professional Cleanup: Allow trained emergency personnel to handle the cleanup.
V. Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be considered non-hazardous.
Triple Rinse Procedure:
-
Thoroughly Empty: Ensure the container is as empty as possible.
-
First Rinse: Rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect this rinsate and dispose of it as hazardous waste.
-
Second and Third Rinses: Repeat the rinsing process two more times. The rinsate from the second and third rinses should also be collected as hazardous waste.
-
Deface Label: Completely remove or deface the original label on the container.
-
Final Disposal: The clean, dry, and unlabeled container can now be disposed of as non-hazardous waste, in accordance with your institution's policies.
References
Personal protective equipment for handling 4-Methylhexanenitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methylhexanenitrile in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this chemical.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation and can be fatal if swallowed and enters airways.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Hazards and Required PPE
| Hazard Classification | GHS Codes | Required Personal Protective Equipment (PPE) |
| Flammable Liquid | H225 | Use in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames.[1] |
| Skin Irritation | H315 | Chemical-resistant gloves (e.g., nitrile rubber).[2] A flame-retardant lab coat is mandatory. |
| Serious Eye Irritation | H319 | Chemical safety goggles or a face shield. |
| Respiratory Tract Irritation | H335 | Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1] |
| Aspiration Hazard | H304 | Do not ingest. If swallowed, seek immediate medical attention.[1] |
Experimental Protocol: Safe Handling of this compound
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[1]
-
Ground and bond containers when transferring the material to prevent static discharge.[1]
2. Donning Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear chemical-resistant nitrile gloves.[4][2][5][6][7] Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes are mandatory.
3. Handling and Use:
-
Avoid direct contact with skin and eyes.
-
Avoid inhaling vapors or mists.
-
Use only non-sparking tools.[1]
-
Keep the container tightly closed when not in use.[1]
4. First Aid Measures:
-
If on skin: Immediately remove all contaminated clothing. Rinse the skin with plenty of water.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[3]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Identification and Segregation:
-
Classify this compound waste as hazardous chemical waste.[8]
-
Segregate it from other waste streams, particularly incompatible materials like oxidizing agents.[9]
2. Waste Collection and Storage:
-
Collect waste in a compatible, leak-proof container with a secure screw cap.[8][10]
-
The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and indicate the associated hazards (e.g., "Flammable Liquid," "Irritant").[11]
-
Store the sealed waste container in a designated cool, dry, and well-ventilated area, away from heat and ignition sources.[11][12]
3. Empty Container Disposal:
-
Thoroughly empty the container.
-
Triple rinse the empty container with a suitable solvent (e.g., isopropanol (B130326) or ethanol).[8]
-
Collect the rinsate as hazardous waste.[8]
-
Deface or remove the original label before disposing of the rinsed container in accordance with institutional guidelines.[9]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[11]
-
Follow all institutional and local regulations for hazardous waste disposal.[10]
Emergency Spill Response Workflow
The following diagram outlines the procedural workflow for responding to a spill of this compound.
Caption: Workflow for handling a this compound spill.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hsa.ie [hsa.ie]
- 3. fishersci.com [fishersci.com]
- 4. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 5. armbrustusa.com [armbrustusa.com]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
